tert-Butyl (4-bromothiophen-2-yl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGTVGAIEOIQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718289 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-45-5 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl (4-bromothiophen-2-yl)carbamate
CAS Number: 868387-45-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: tert-Butyl (4-bromothiophen-2-yl)carbamate is a key heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a brominated thiophene ring and a Boc-protected amine, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization, most commonly through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality. This guide provides a detailed overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 868387-45-5 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity | Typically >98% (by HPLC) |
| Melting Point | 102.0 to 106.0 °C |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc protection of 2-amino-4-bromothiophene. The following is a general experimental protocol based on standard procedures for the N-Boc protection of amines.
Materials:
-
2-amino-4-bromothiophene hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-bromothiophene hydrochloride in a mixture of dichloromethane (or THF) and water, add sodium bicarbonate in portions at room temperature until the solution is basic.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield a white to light yellow crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the thiophene ring protons, the NH proton of the carbamate, and the characteristic singlet of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon signals of the thiophene ring, the carbonyl group of the carbamate, and the carbons of the tert-butyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The bromine atom on the thiophene ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Role as a Building Block in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. The general workflow for such a reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This synthetic strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the thiophene ring, leading to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Synthetic Pathway for Kinase Inhibitor Scaffolds
The thiophene moiety is a well-established scaffold in the design of kinase inhibitors. The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor scaffold starting from this compound.
Caption: Synthetic pathway to a potential kinase inhibitor scaffold.
This pathway highlights the strategic importance of this compound. The initial Suzuki coupling introduces a key pharmacophoric element, followed by deprotection of the amine to allow for further modifications, such as the formation of amide bonds which are crucial for interacting with the hinge region of many kinases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in established synthetic transformations, particularly in the construction of biaryl and heteroaryl systems, makes it an important tool for researchers in the field of drug discovery and medicinal chemistry. The experimental protocols and synthetic workflows provided in this guide offer a foundational understanding for the effective use of this compound in the laboratory.
An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic protocol for 2-(Boc-amino)-4-bromothiophene, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available starting material, 2,4-dibromothiophene. The protocol involves a regioselective Buchwald-Hartwig amination followed by a standard Boc-protection of the resulting amine.
I. Synthetic Pathway Overview
The synthesis of 2-(Boc-amino)-4-bromothiophene is achieved through a two-step reaction sequence. The first step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, to selectively introduce an amino group at the C2 position of 2,4-dibromothiophene. The second step involves the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic workflow for 2-(Boc-amino)-4-bromothiophene.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromothiophene via Buchwald-Hartwig Amination
This procedure outlines the regioselective amination of 2,4-dibromothiophene at the C2 position. The higher reactivity of the C2-Br bond in thiophene allows for selective amination under carefully controlled conditions.
Methodology:
An oven-dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (NaOtBu). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is then added, followed by 2,4-dibromothiophene and an ammonia equivalent such as benzophenone imine or hexamethyldisilazane (HMDS). The reaction mixture is heated with stirring for a specified duration. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with aqueous acid to hydrolyze the imine. The aqueous layer is then basified and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 2-(Boc-amino)-4-bromothiophene
This protocol describes the protection of the amino group of 2-amino-4-bromothiophene using di-tert-butyl dicarbonate (Boc₂O).
Methodology:
To a solution of 2-amino-4-bromothiophene in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) and a base are added. A common base for this transformation is 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to afford pure 2-(Boc-amino)-4-bromothiophene.
III. Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-(Boc-amino)-4-bromothiophene.
Table 1: Reagents and Conditions for the Synthesis of 2-Amino-4-bromothiophene
| Reagent/Parameter | Molar Equivalence | Amount |
| 2,4-Dibromothiophene | 1.0 | (Specify amount) |
| Ammonia Equivalent | 1.1 - 1.5 | (Specify amount) |
| Palladium(II) Acetate | 0.01 - 0.05 | (Specify amount) |
| Phosphine Ligand | 0.02 - 0.10 | (Specify amount) |
| Sodium tert-Butoxide | 1.5 - 2.0 | (Specify amount) |
| Solvent | - | (Specify volume) |
| Temperature | - | (Specify temperature) |
| Reaction Time | - | (Specify duration) |
| Yield | - | (Specify percentage) |
Table 2: Reagents and Conditions for the Synthesis of 2-(Boc-amino)-4-bromothiophene
| Reagent/Parameter | Molar Equivalence | Amount |
| 2-Amino-4-bromothiophene | 1.0 | (Specify amount) |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 | (Specify amount) |
| Base (e.g., DMAP) | 0.1 - 1.2 | (Specify amount) |
| Solvent | - | (Specify volume) |
| Temperature | - | Room Temperature |
| Reaction Time | - | (Specify duration) |
| Yield | - | (Specify percentage) |
IV. Mandatory Visualization
The following diagram illustrates the logical relationship of the key steps in the synthesis of 2-(Boc-amino)-4-bromothiophene.
Caption: Experimental workflow for the two-step synthesis.
An In-depth Technical Guide to tert-Butyl (4-bromothiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details its physical characteristics, spectral data, and a representative synthetic protocol.
Core Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its fundamental physical properties are summarized in the table below, providing essential information for its handling, storage, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 868387-45-5 | [1][2] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| Molecular Weight | 278.16 g/mol | |
| Melting Point | 102-106 °C | [2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Purity | >98.0% (HPLC) | [1][2] |
| Storage | Store under inert gas, refrigerated (0-10°C) |
Spectroscopic and Physicochemical Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the thiophene ring and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 1H | Thiophene C₅-H |
| ~6.8-7.2 | Singlet | 1H | Thiophene C₃-H |
| ~6.5-7.0 | Broad Singlet | 1H | N-H |
| 1.51 | Singlet | 9H | -C(CH₃)₃ |
Note: The chemical shifts for the thiophene protons are estimations based on analogous structures and may vary.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C=O (carbamate) |
| ~138-142 | C₂-thiophene (C-NH) |
| ~120-130 | C₅-thiophene |
| ~115-125 | C₃-thiophene |
| ~110-115 | C₄-thiophene (C-Br) |
| ~80-82 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Note: These are predicted chemical shifts based on known values for similar functional groups and heterocyclic systems.
Predicted FT-IR Spectral Data
The infrared spectrum will display characteristic absorption bands for the N-H, C-H, C=O, and C-Br functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H Stretch | Carbamate |
| ~2980-2850 | C-H Stretch | Aliphatic (tert-butyl) |
| ~1700-1725 | C=O Stretch | Carbamate |
| ~1500-1550 | N-H Bend | Carbamate |
| ~1250, ~1160 | C-O Stretch | Carbamate |
| ~550-650 | C-Br Stretch | Bromo-thiophene |
Solubility Profile
While quantitative solubility data is not extensively published, a qualitative assessment based on the molecule's structure suggests the following solubility profile:
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate
-
Moderate Solubility: Acetone, Tetrahydrofuran, Toluene
-
Low Solubility: Methanol, Ethanol
-
Insoluble: Water, Hexane
Experimental Protocols
Synthesis of this compound via Curtius Rearrangement
This protocol describes a representative method for the synthesis of the title compound starting from 4-bromothiophene-2-carboxylic acid. This multi-step synthesis involves the formation of an acyl azide followed by a Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol.
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Acid Chloride Formation: To a solution of 4-bromothiophene-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR). Remove the solvent and excess reagent under reduced pressure.
-
Acyl Azide Synthesis: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, maintaining the temperature below 5 °C. Stir vigorously for 1-2 hours. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Curtius Rearrangement and Trapping: Dissolve the crude acyl azide in dry toluene and add tert-butanol. Heat the mixture to reflux until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC or IR).
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[3]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery, particularly in the development of kinase inhibitors. The Boc-protected amine provides a latent nucleophile, while the bromo-thiophene moiety is amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further diversity.
Logical Relationship in Kinase Inhibitor Synthesis:
Caption: Role as a versatile intermediate in inhibitor synthesis.
This strategic positioning of functional groups allows for the sequential or convergent synthesis of complex heterocyclic scaffolds that are common in kinase inhibitors. The thiophene ring itself is a well-established pharmacophore in many biologically active compounds.
References
An In-depth Technical Guide to tert-Butyl (4-bromothiophen-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-bromothiophen-2-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and significant role as a synthetic intermediate in the development of novel therapeutic agents.
Core Molecular Data
This compound is a halogenated heterocyclic compound featuring a thiophene ring, a carbamate protecting group, and a bromine atom. These structural features make it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for its use in designing synthetic routes and for computational modeling studies.
| Property | Value | Source |
| Molecular Weight | 278.16 g/mol | [1] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| CAS Number | 868387-45-5 | [1] |
| Appearance | White to light yellow powder/crystal | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CS1)Br | [1] |
| InChI Key | PBMARQLXQZRXFG-UHFFFAOYSA-N | |
| PubChem CID | 56763855 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its non-brominated analog, tert-butyl N-(thiophen-2-yl)carbamate, which utilizes a Curtius rearrangement.[3]
Proposed Synthetic Pathway: Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids into urethanes, amines, or amides via an isocyanate intermediate. The proposed synthesis for this compound would start from 4-bromothiophene-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Based on the synthesis of similar compounds, a detailed experimental protocol would be as follows:
-
Acyl Chloride Formation: 4-bromothiophene-2-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 4-bromothiophene-2-carbonyl chloride.
-
Acyl Azide Formation: The crude acyl chloride is dissolved in a suitable solvent such as acetone or THF. A solution of sodium azide (NaN₃) in water is added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a few hours, and the resulting acyl azide is then extracted with an organic solvent.
-
Curtius Rearrangement and Carbamate Formation: The extracted acyl azide is dried and the solvent is carefully exchanged for a high-boiling, inert solvent like toluene. Tert-butanol is added, and the mixture is heated. The acyl azide undergoes rearrangement to an isocyanate, which is then trapped by tert-butanol to form the desired this compound. The product can be purified by crystallization or column chromatography.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery, primarily due to the presence of the Boc-protected amine and the bromine atom on the thiophene ring. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines, which can be readily removed under acidic conditions. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[4][5] In this context, this compound acts as the organic halide partner. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring, leading to the synthesis of diverse molecular scaffolds.
Biological Significance of Thiophene Derivatives
Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and approved drugs. The thiophene ring is considered a bioisostere of the benzene ring and can participate in various interactions with biological targets. Derivatives of thiophene have demonstrated a broad spectrum of pharmacological activities, including:
-
Antibacterial and Antifungal Activity: Various substituted thiophenes have been shown to inhibit the growth of bacteria and fungi.[6][7]
-
Antiviral Activity: Thiophene derivatives have been investigated as inhibitors of viral entry, with some showing activity against the Ebola virus.[8]
-
Anticancer Activity: The thiophene scaffold is present in several kinase inhibitors and other anticancer agents.
-
Enzyme Inhibition: Thiophene derivatives have been developed as inhibitors for various enzymes, including urease.[9]
The use of this compound allows for the strategic construction of novel thiophene-based compounds that can be screened for a wide array of biological activities.
Conclusion
This compound is a fundamentally important building block for researchers and scientists in the field of drug development. Its well-defined chemical properties, coupled with its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling, make it an invaluable tool for the creation of diverse chemical libraries. The established biological relevance of the thiophene core further underscores the significance of this compound in the ongoing quest for novel and effective therapeutic agents.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | C9H12BrNO2S | CID 56763855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It includes a predictive assessment based on the molecular structure and detailed experimental protocols for researchers to ascertain precise solubility in various organic solvents, ensuring optimal conditions for synthesis, purification, and formulation.
Predictive Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of this compound—C9H12BrNO2S—provides a qualitative prediction of its solubility in common organic solvents.
The molecule possesses both non-polar and polar characteristics. The bulky, non-polar tert-butyl group and the thiophene ring contribute to its lipophilicity, suggesting solubility in non-polar and weakly polar solvents. Conversely, the carbamate group introduces polarity and the capacity for hydrogen bonding (as a hydrogen bond acceptor), which would promote solubility in more polar solvents. The presence of a bromine atom on the thiophene ring also adds to the molecular weight and can influence intermolecular interactions.
Based on these structural attributes, a predicted solubility profile is presented in Table 1. This table is intended as a guideline for solvent selection in experimental settings.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane | Low to Moderate | The non-polar alkyl chains will interact favorably with the tert-butyl group, but the polar carbamate may limit high solubility. |
| Toluene | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the thiophene ring, and its moderate polarity can accommodate the carbamate. | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and non-polar features. |
| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor for the carbamate's N-H proton, and its polarity is suitable for the overall molecule. | |
| Ethyl Acetate (EtOAc) | Moderate to High | The ester group offers polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving this compound. | |
| Acetonitrile (ACN) | Moderate | The high polarity of acetonitrile might be less favorable for the non-polar tert-butyl and thiophene moieties. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the carbamate, but the overall lipophilicity of the molecule may prevent very high solubility. |
| Water | Insoluble | The significant non-polar character of the molecule is expected to make it insoluble in water. |
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination is essential. The following protocols outline methods for both qualitative and quantitative solubility assessment.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination
Qualitative Solubility Protocol
This method provides a rapid assessment of solubility.
-
Preparation : Weigh approximately 2-5 mg of this compound into a small vial.
-
Solvent Addition : Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to the vial.
-
Mixing : Vigorously mix the contents using a vortex mixer or by shaking for 1-2 minutes at a constant temperature (e.g., 25°C).
-
Observation : Visually inspect the mixture. If the solid completely dissolves, it is considered soluble at that concentration (e.g., >20-50 mg/mL).
-
Incremental Addition : If the solid is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. This can help to classify the compound as sparingly soluble or insoluble.
Quantitative Solubility Protocol (Equilibrium Method)
This protocol determines the equilibrium solubility, providing a precise value.
-
Sample Preparation : Add an excess amount of this compound to a vial to ensure a saturated solution is formed.
-
Solvent Addition : Accurately add a known volume of the desired solvent to the vial.
-
Equilibration : Seal the vial and agitate it in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation : Allow the vial to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Extraction : Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Analysis : Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L.
Data Presentation
The following table should be used to record the experimentally determined quantitative solubility data for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Molecular Formula | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined | To be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined | To be determined |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 6.0 | To be determined | To be determined |
| Toluene | C₇H₈ | 2.4 | To be determined | To be determined |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | To be determined | To be determined |
| Methanol | CH₄O | 32.7 | To be determined | To be determined |
| Hexane | C₆H₁₄ | 1.9 | To be determined | To be determined |
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By following these protocols, researchers can generate reliable data to inform their synthetic and development processes.
In-Depth Technical Guide: 1H NMR Spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. It also includes a comprehensive, adaptable experimental protocol for the synthesis and subsequent 1H NMR analysis of this and similar aromatic carbamates.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known spectral data of related compounds, including tert-butyl N-(thiophen-2-yl)carbamate and tert-butyl (4-bromophenyl)carbamate. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH | ~7.0 - 8.0 | Broad Singlet (br s) | - | 1H |
| H-5 | ~6.8 - 7.0 | Doublet (d) | J(H-3, H-5) = ~1.5 - 2.0 | 1H |
| H-3 | ~6.6 - 6.8 | Doublet (d) | J(H-3, H-5) = ~1.5 - 2.0 | 1H |
| C(CH₃)₃ | ~1.5 | Singlet (s) | - | 9H |
Experimental Protocols
This section outlines a general yet detailed methodology for the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.
Synthesis of this compound
This synthesis can be adapted from standard procedures for the protection of amines as tert-butoxycarbonyl (Boc) carbamates. A plausible route involves the reaction of 2-amino-4-bromothiophene with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
2-amino-4-bromothiophene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-bromothiophene (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
1H NMR Spectrum Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 (or more for dilute samples)
-
Spectral Width (sw): -2 to 12 ppm
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for calibration, and the spectrum is referenced to TMS at 0.00 ppm.
Visualization of Predicted 1H NMR Signals
The following diagram illustrates the predicted signaling pathways and logical relationships between the different protons in the 1H NMR spectrum of this compound.
Caption: Predicted 1H NMR signals for this compound.
An In-depth Technical Guide on the 13C NMR Chemical Shifts of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Boc-amino)-4-bromothiophene. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive estimation based on the analysis of structurally similar compounds. The data is presented in a clear, tabular format, accompanied by a detailed experimental protocol for acquiring such data and a structural diagram for unambiguous carbon atom identification.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(Boc-amino)-4-bromothiophene. These estimations are derived from known substituent effects on the thiophene ring and data from analogous Boc-protected aromatic amines. The chemical shifts are referenced to a standard internal TMS (tetramethylsilane) at 0.00 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Estimation |
| C2 | ~155-160 | The C2 carbon is directly attached to the electron-donating Boc-amino group, which is expected to cause a significant downfield shift into the aromatic region. |
| C3 | ~100-105 | This carbon is adjacent to the C2 bearing the amino group and is expected to be shielded, resulting in an upfield shift. |
| C4 | ~110-115 | The C4 carbon is directly attached to the electronegative bromine atom, leading to a downfield shift. |
| C5 | ~115-120 | The C5 carbon is beta to the amino group and alpha to the sulfur atom, and its chemical shift is influenced by both. |
| C=O (Boc) | ~152-154 | The carbonyl carbon of the Boc protecting group consistently appears in this region. Data from compounds like tert-butyl (4-bromophenyl)carbamate show a signal at 152.50 ppm.[1] |
| C(CH₃)₃ (Boc) | ~80-82 | The quaternary carbon of the tert-butyl group is typically found in this downfield region due to the adjacent oxygen atom. For instance, in tert-butyl (4-bromophenyl)carbamate, this carbon appears at 80.92 ppm.[1] |
| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group are expected in the aliphatic region. In tert-butyl (4-bromophenyl)carbamate, these carbons have a chemical shift of 28.31 ppm.[1] |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of 2-(Boc-amino)-4-bromothiophene.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of 2-(Boc-amino)-4-bromothiophene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration if desired (though not typically performed in routine ¹³C NMR).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Molecular Structure and Carbon Numbering
To facilitate the correlation of the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in 2-(Boc-amino)-4-bromothiophene.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (4-bromothiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry analysis of tert-Butyl (4-bromothiophen-2-yl)carbamate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific molecule in public literature, this document outlines a theoretical analysis based on established fragmentation patterns of related chemical structures, including thiophenes and tert-butyl carbamates. This guide offers a robust framework for researchers performing mass spectrometry on this and similar compounds.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by approximately 2 m/z units with nearly equal intensity.
| Predicted Ion | Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |
| [M+H]⁺ | [C₉H₁₂BrSNO₂ + H]⁺ | 278.9896 | 280.9875 | Molecular ion peak (protonated) |
| [M-C₄H₈]⁺ | [C₅H₄BrSNO₂]⁺ | 222.9270 | 224.9250 | Loss of isobutylene from the tert-butyl group. |
| [M-C₄H₉O₂]⁺ | [C₅H₃BrSN]⁺ | 175.9242 | 177.9222 | Loss of the entire tert-butoxycarbonyl group. |
| [C₄H₃BrS]⁺ | 161.9137 | 163.9117 | 4-bromothiophene fragment. | |
| [C₄H₉]⁺ | 57.0704 | - | tert-butyl cation, a common fragment for Boc-protected compounds. |
Proposed Experimental Protocol
This protocol describes a general method for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
2.1. Sample Preparation
-
Dissolution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The final concentration may require optimization based on instrument sensitivity.
2.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is a common mobile phase for ESI. The gradient and flow rate should be optimized for the specific chromatographic setup if coupled with LC. For direct infusion, a flow rate of 5-10 µL/min is typical.
-
ESI Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizing Gas Pressure: 20-40 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: 50-500 m/z
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Visualization of the Proposed Fragmentation Pathway
The following diagrams illustrate the logical workflow for the mass spectrometry experiment and the predicted fragmentation pathway of this compound.
Caption: A generalized workflow for the LC-MS/MS analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of aminothiophenes protected with the tert-butoxycarbonyl (Boc) group. Understanding the vibrational spectroscopy of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science, where the thiophene moiety is a key pharmacophore and the Boc group serves as an essential protecting group.
Core Infrared Vibrational Modes
The infrared spectrum of a Boc-protected aminothiophene is a composite of the vibrational modes of the thiophene ring, the carbamate linker, and the tert-butyl group. The key characteristic absorption bands are summarized below.
Quantitative Infrared Spectroscopy Data
The following table summarizes the key experimental and theoretical vibrational frequencies for a representative Boc-protected aminothiophene, tert-butyl N-(thiophen-2-yl)carbamate. This data is critical for the identification and quality control of these compounds.[1]
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Description of Vibration |
| N-H Stretch | 3382 | 3450 | Stretching of the amine N-H bond in the carbamate group. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3050 | Stretching of the C-H bonds on the thiophene ring. |
| C-H Stretch (Aliphatic) | 2979 | 2980-2950 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group. |
| C=O Stretch (Amide I) | 1717 | 1725 | Carbonyl stretching of the Boc protecting group. |
| N-H Bend / C-N Stretch (Amide II) | 1530-1550 | 1540 | A coupled vibration involving N-H bending and C-N stretching. |
| C=C Stretch (Thiophene Ring) | 1443-1523 | 1450-1500 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.[2] |
| C-N Stretch | 1152 | 1160 | Stretching of the carbamate C-N bond. |
| C-S Stretch (Thiophene Ring) | 699 | 700 | Stretching of the carbon-sulfur bond in the thiophene ring.[2] |
Experimental Protocols
The acquisition of high-quality infrared spectra is paramount for accurate analysis. The following outlines a standard experimental protocol for the analysis of Boc-protected aminothiophenes using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Sample Preparation and Analysis using ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation.[3]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding environment.
-
Sample Application: Place a small amount of the solid Boc-protected aminothiophene sample directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.[4] A resolution of 4 cm⁻¹ is generally adequate for routine analysis.[4]
-
Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.
Visualization of a Relevant Chemical Transformation
Boc-protected amines are common starting materials in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for the rapid synthesis of diverse chemical libraries. The following diagram illustrates the general mechanism of the Ugi four-component reaction (Ugi-4CR), a process where a Boc-protected aminothiophene could serve as the amine component.
Caption: General mechanism of the Ugi four-component reaction.
This diagram outlines the key steps of the Ugi reaction, starting with the formation of an imine from an amine (such as a Boc-protected aminothiophene) and a carbonyl compound.[5][6] This is followed by the addition of an isocyanide to form a nitrilium ion, which is then trapped by a carboxylic acid.[6][7] A subsequent Mumm rearrangement yields the final α-acylamino amide product.[5][6] This reaction is highly valuable in drug discovery for generating libraries of complex molecules in a single step.
References
- 1. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 7. youtube.com [youtube.com]
Commercial Suppliers and Synthetic Applications of tert-Butyl (4-bromothiophen-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. Additionally, it outlines a detailed experimental protocol for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction, and includes a visual representation of the experimental workflow.
Commercial Availability
A variety of chemical suppliers offer this compound (CAS No. 868387-45-5). The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and catalog numbers for easy procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | B6211 | >98.0% (HPLC)[1] | 1 g, 5 g |
| Amadis Chemical | A847843 | 97% | 25 g, 100 g |
| Cenmed | C007B-290654 | Not specified | 100 g[2] |
| ChemScene | CS-W003861 | ≥97% | Not specified |
| BLDpharm | BD136984 | Not specified | Not specified |
| Sigma-Aldrich | Not found | - | - |
| BOC Sciences | Not found | - | - |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
This compound is a versatile intermediate, frequently employed in carbon-carbon bond-forming reactions. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the thiophene ring, a common structural motif in pharmaceutically active compounds.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Experimental Workflow
The following diagram illustrates the logical workflow for the Suzuki-Miyaura cross-coupling reaction described above.
References
An In-Depth Technical Guide to the Stability and Storage of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2-(tert-butoxycarbonyl-amino)-4-bromothiophene, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Stability Profile
The stability of 2-(Boc-amino)-4-bromothiophene is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the bromothiophene ring.
1.1 Impact of pH and Acidity
The Boc group is notoriously sensitive to acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene.[2] This reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1] Therefore, exposure to acidic environments, including acidic silica gel during chromatography, should be minimized or carefully controlled to prevent degradation. The compound is generally stable towards most bases and nucleophiles.[2][3]
1.2 Thermal and Photolytic Stability
While specific data for this compound is limited, general best practices for brominated organic compounds recommend storage away from direct sunlight and heat sources to prevent light- or heat-induced decomposition.[4] High temperatures can lead to degradation and off-gassing of halogenated compounds.[5] For some sensitive Boc-protected bromo-compounds, refrigerated storage at -20°C is specified to ensure long-term stability.[6]
1.3 Incompatible Materials
To prevent hazardous reactions and degradation, 2-(Boc-amino)-4-bromothiophene should be segregated from the following:
-
Strong Oxidizing Agents: Can react with the thiophene ring.
-
Strong Acids: Will cleave the Boc protecting group.[1]
-
Strong Bases and Reducing Agents: While the Boc group is generally base-stable, strong bases should be avoided as a general precaution with functionalized organic molecules.[7]
-
Reactive Metals: Brominated compounds can react violently with certain metals like aluminum.[4]
Recommended Storage and Handling Conditions
Proper storage is essential to preserve the quality and shelf-life of 2-(Boc-amino)-4-bromothiophene. The following table summarizes the recommended conditions based on safety data sheets for analogous compounds and general chemical principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, well-ventilated area.[8][9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6][7] | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Prevents potential oxidation and degradation from atmospheric moisture. |
| Container | Keep in a tightly closed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap).[4][7][10] | Prevents exposure to moisture and light, and contains potentially harmful vapors. |
| Light Exposure | Protect from light.[4] | Avoids photolytic degradation of the bromothiophene ring. |
| Handling | Handle in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[7][11] | Protects personnel from inhalation of dust or vapors and prevents skin/eye contact. |
Visualized Protocols and Pathways
3.1 Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the appropriate handling and storage of 2-(Boc-amino)-4-bromothiophene upon receipt and during use in the laboratory.
3.2 Potential Acid-Catalyzed Degradation Pathway
The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc protecting group. This reaction is typically irreversible and yields the free amine, which may have different reactivity and solubility profiles.
Representative Experimental Protocol for Stability Assessment
No specific stability studies for 2-(Boc-amino)-4-bromothiophene were found in the provided search results. The following is a generalized protocol for performing a forced degradation study to identify potential stability issues.
Objective: To assess the stability of 2-(Boc-amino)-4-bromothiophene under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as per ICH guidelines.
Materials and Equipment:
-
2-(Boc-amino)-4-bromothiophene
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Forced-air oven
-
Photostability chamber
Experimental Workflow:
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat (e.g., 60°C).
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat (e.g., 60°C).
-
Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).
-
Photolytic Stress: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile and UV detection at a wavelength appropriate for the thiophene chromophore.
-
Data Evaluation: Calculate the percentage of remaining parent compound and quantify the formation of any degradation products. The primary degradation product under acidic conditions is expected to be 2-amino-4-bromothiophene.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 2-(Boc-アミノ)エチルブロミド ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Sciencemadness Discussion Board - Single Use Bromine Storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. LCSS: BROMINE [web.stanford.edu]
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Curtius rearrangement, a versatile and reliable method for converting carboxylic acids into their corresponding carbamate derivatives.[1][2][3] This document outlines the underlying chemical principles, provides detailed experimental procedures, and presents the expected quantitative data in a structured format.
Introduction to the Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] Discovered by Theodor Curtius in 1885, this reaction has become a cornerstone of organic synthesis due to its tolerance of a wide variety of functional groups and the stereospecific nature of the rearrangement.[4][6] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.[6][7] When tert-butanol is used as the nucleophile, it leads to the formation of a tert-butoxycarbonyl (Boc)-protected amine, a common protecting group strategy in multi-step organic synthesis.[4][7]
The overall transformation for the synthesis of this compound can be summarized as follows:
Caption: General reaction scheme for the synthesis.
Experimental Protocols
The synthesis of this compound via the Curtius rearrangement can be achieved through a one-pot procedure from the corresponding carboxylic acid or via a two-step process involving the isolation of the acyl azide intermediate. The one-pot method using diphenylphosphoryl azide (DPPA) is often preferred for its operational simplicity.
One-Pot Synthesis from 4-Bromothiophene-2-carboxylic Acid using DPPA
This protocol is adapted from a similar synthesis of tert-butyl N-thiazol-4-ylcarbamate.[8]
Materials:
-
4-Bromothiophene-2-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (or tert-butanol as solvent) at 0 °C, add diphenylphosphoryl azide (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add tert-butanol (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Two-Step Synthesis via 4-Bromothiophene-2-carbonyl Azide
This protocol is based on the synthesis of the analogous tert-butyl N-(thiophen-2-yl)carbamate.[9]
Step 1: Synthesis of 4-Bromothiophene-2-carbonyl Azide
-
Convert 4-bromothiophene-2-carboxylic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
React the crude acyl chloride with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to yield 4-bromothiophene-2-carbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 2: Curtius Rearrangement and Trapping with tert-Butanol
-
Dissolve the 4-bromothiophene-2-carbonyl azide (1.0 eq) in anhydrous toluene.
-
Add tert-butanol (1.0-1.2 eq) to the solution.
-
Heat the solution at 100 °C overnight.[9]
-
Remove the excess solvent and tert-butanol in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis. Note that the yield for the target molecule is an expected value based on analogous reactions.
| Parameter | Value | Reference |
| Starting Material | 4-Bromothiophene-2-carboxylic acid | - |
| Reagents | DPPA, TEA, t-BuOH | [8] |
| Solvent | Toluene or t-BuOH | [8][9] |
| Reaction Temperature | 90-100 °C | [8][9] |
| Reaction Time | 12-24 hours | [8] |
| Typical Yield | 70-80% (expected) | Based on[8] |
| Purification Method | Column Chromatography | [8] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
The synthesis of this compound via the Curtius rearrangement is an efficient and well-established method. The one-pot procedure using DPPA offers a convenient and safe approach, avoiding the isolation of potentially hazardous acyl azide intermediates. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their drug discovery and development endeavors.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Curtius Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]
- 9. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol details the application of the Suzuki coupling for the arylation of tert-Butyl (4-bromothiophen-2-yl)carbamate. The thiophene moiety is a prevalent scaffold in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl groups at the 4-position is crucial for the development of novel therapeutic agents.[2] The carbamate group at the 2-position is an important directing group and a precursor for the corresponding amine, which is a common pharmacophore.
This document provides a generalized protocol, key reaction parameters, and a troubleshooting guide for the successful Suzuki coupling of this compound with various boronic acids or their derivatives.
Key Reaction Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For electron-rich substrates like substituted thiophenes, optimizing these parameters is critical to achieve high yields and minimize side reactions such as protodeboronation.[3]
Table 1: Summary of Typical Reaction Components
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Active catalyst for the C-C bond formation. | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and PdCl₂(dppf) are pre-catalysts that require in-situ reduction. Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, JohnPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | For electron-rich thiophenes, bulky and electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation.[4] | The choice of base is crucial and often substrate-dependent. K₃PO₄ and Cs₂CO₃ are generally effective for a wide range of substrates.[5][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solubilizes reactants and facilitates the reaction. | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.[7] |
| Boron Reagent | Arylboronic acids, Arylboronic pinacol esters | Source of the aryl group to be coupled. | Boronic acids can be prone to decomposition; boronic esters often offer greater stability.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, and Water in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reactant.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-Butyl (4-arylthiophen-2-yl)carbamate.
Table 2: Example Reaction Conditions and Yields for Similar Substrates
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | Good | [2] |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58-72 | [6] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [9] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | [10] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Troubleshooting
Table 3: Common Issues and Solutions in Suzuki Coupling of Thiophenes
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inefficient Oxidative Addition: The C-Br bond on the electron-rich thiophene may be less reactive. | Use more electron-rich and bulky phosphine ligands like SPhos or XPhos to accelerate this step.[3] |
| Protodeboronation: The boronic acid may be unstable under the reaction conditions. | Use the corresponding boronic ester (e.g., pinacol ester) for increased stability. Ensure the reaction is run under strictly anhydrous conditions until the water for the base is added. | |
| Poor Reagent Quality: Impure or degraded reagents, especially the boronic acid. Solvents not properly dried or degassed. | Verify the purity of all reagents. Use freshly opened or purified solvents and degas them thoroughly before use.[3] | |
| Incorrect Base or Solvent: The chosen combination may lead to poor solubility or side reactions. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[11][12] | |
| Formation of Homocoupled Byproducts | Oxygen in the Reaction: Oxygen can promote the homocoupling of the boronic acid. | Ensure the reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. |
| Catalyst Decomposition: The palladium catalyst may have decomposed to palladium black. | Use a more stable palladium pre-catalyst or a ligand that better stabilizes the active catalytic species. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions. | Increase the reaction time and/or temperature. Consider switching to a solvent with a higher boiling point if necessary. |
| Catalyst Deactivation: The catalyst may have become deactivated over time. | Add a fresh portion of the catalyst to the reaction mixture. |
References
- 1. youtube.com [youtube.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(Boc-amino)-4-bromothiophene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-(Boc-amino)-4-arylthiophenes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The Boc-protecting group offers stability under the reaction conditions and can be readily removed post-coupling, allowing for further functionalization of the amino group.
The successful execution of this Suzuki coupling relies on the careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields and minimize side products. The electronic and steric properties of the arylboronic acid coupling partner also play a significant role in the reaction outcome.
Data Presentation: Performance of Palladium Catalysts in the Suzuki Coupling of 2-(Boc-amino)-4-bromothiophene
The following table summarizes representative quantitative data for the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene with a variety of arylboronic acids, showcasing the impact of different palladium catalysts and reaction conditions on product yield.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 10 | 78 |
| 6 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (6:1) | 100 | 12 | 89 |
Note: The data presented are representative and may vary based on the specific reaction scale, purity of reagents, and inert atmosphere techniques.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene with an arylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-(Boc-amino)-4-bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio) to the flask via syringe. The typical reaction concentration is 0.1 M with respect to the 2-(Boc-amino)-4-bromothiophene.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure 2-(Boc-amino)-4-arylthiophene.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (4-bromothiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical industry and materials science due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of N-aryl and N-heteroaryl amines is of particular importance as these moieties are prevalent in a vast number of biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key intermediate for the synthesis of functionalized aminothiophenes. Thiophene-containing compounds are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs.[2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond of the thiophene ring with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The generally accepted catalytic cycle proceeds through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates.[4]
Data Presentation: Optimized Reaction Conditions
Successful Buchwald-Hartwig amination of bromothiophene derivatives relies on the careful selection of reaction parameters. The following table summarizes typical conditions that have been successfully employed for the amination of related bromothiophene and other heteroaryl substrates. These conditions can serve as a starting point for the optimization of the amination of this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the active Pd(0) catalyst is generated in situ.[4] |
| Ligand | XPhos, RuPhos, BrettPhos, or Xantphos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the reaction outcome.[5] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[4] |
| Solvent | Toluene, Dioxane, or THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are essential for maintaining catalyst activity.[5] |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific substrates and catalytic system used. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic amine. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., 1.2-2.0 equiv) and the anhydrous, degassed solvent.
-
Addition of Amine: Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted-(4-aminothiophen-2-yl)carbamate.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl (4-bromothiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing tert-Butyl (4-bromothiophen-2-yl)carbamate as a key starting material. The methodologies described herein focus on the construction of thieno[2,3-d]pyrimidine scaffolds, a common core in many potent kinase inhibitors targeting critical signaling pathways in oncology.
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable electronic properties and ability to engage in key interactions within the ATP-binding site of various kinases.[1] this compound is a versatile building block, offering a handle for cross-coupling reactions at the 4-position and a protected amine at the 2-position, which is poised for cyclization into the thieno[2,3-d]pyrimidine system. This bicyclic heterocycle is a bioisostere of purine and is found in numerous kinase inhibitors targeting pathways such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), and others.[2][3]
Targeted Signaling Pathways
Kinase inhibitors derived from thieno[2,3-d]pyrimidine scaffolds have been shown to target various receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis. A prominent example is the VEGFR-2 signaling pathway, a critical regulator of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
The general workflow for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors from this compound involves a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(Boc-amino)-4-bromothiophene in Organic Electronics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The versatility of thiophene chemistry allows for fine-tuning of the electronic and physical properties of these materials through chemical modification. 2-(Boc-amino)-4-bromothiophene is a promising monomer for the synthesis of novel functional polythiophenes. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality offers a strategic advantage: it protects the reactive N-H bond during polymerization, enhancing solubility and processability, and can be subsequently removed to introduce hydrogen bonding capabilities or to allow for further functionalization of the amino group. This post-polymerization modification can significantly influence the polymer's morphology, charge transport properties, and sensing capabilities.
The bromine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations, enabling the creation of well-defined polymer architectures. This application note details the potential of 2-(Boc-amino)-4-bromothiophene in organic electronics, providing protocols for polymerization and device fabrication, along with representative data for this class of materials.
Key Applications in Organic Electronics
Polymers derived from 2-(Boc-amino)-4-bromothiophene are anticipated to be excellent candidates for p-type semiconductors in OFETs. The electron-donating nature of the amino group can favorably modulate the HOMO energy level of the resulting polymer, facilitating efficient hole injection from standard electrodes like gold.
Furthermore, the ability to deprotect the Boc group post-polymerization to yield a primary amine opens up several possibilities:
-
Enhanced Intermolecular Interactions: The resulting N-H groups can induce hydrogen bonding, which can lead to more ordered polymer packing and improved charge carrier mobility.
-
Sensing Applications: The free amine can act as a recognition site for various analytes, making these polymers suitable for chemical and biological sensors.
-
Tunable Solubility: The polarity of the polymer can be altered by the deprotection step, allowing for controlled processing and fabrication of multilayer devices.
Data Presentation
The following table summarizes representative quantitative data for OFETs fabricated from thiophene-based polymers with and without amino functionalization. The data is compiled from literature on analogous systems to provide an expected performance range for polymers derived from 2-(Boc-amino)-4-bromothiophene.
| Polymer ID | Monomer(s) | Polymerization Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method |
| P1 (Boc-protected) | 2-(Boc-amino)-4-bromothiophene, 2,5-bis(trimethylstannyl)thiophene | Stille Coupling | 0.01 - 0.1 | 10⁴ - 10⁵ | Spin-coating |
| P2 (Deprotected) | P1 treated with Trifluoroacetic Acid | Post-polymerization deprotection | 0.1 - 0.5 | 10⁵ - 10⁶ | Spin-coating |
| Reference (P3HT) | 3-hexylthiophene | GRIM Polymerization | 0.05 - 0.2 | > 10⁵ | Spin-coating |
Experimental Protocols
Synthesis of Poly[2-(Boc-amino)thiophene-co-thiophene] (P1) via Stille Coupling
This protocol describes the synthesis of an alternating copolymer of 2-(Boc-amino)thiophene and thiophene.
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous and degassed chlorobenzene
Procedure:
-
To a flame-dried Schlenk flask, add 2-(Boc-amino)-4-bromothiophene, 2,5-bis(trimethylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed chlorobenzene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform and precipitate in methanol.
-
Dry the polymer under vacuum.
Deprotection of Boc Group to Yield P2
Materials:
-
Polymer P1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve polymer P1 in DCM.
-
Add TFA dropwise to the solution (20% v/v).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Precipitate the deprotected polymer in a solution of methanol and ammonia.
-
Filter the polymer and wash extensively with methanol to remove excess acid and salt.
-
Dry the final polymer (P2) under vacuum.
Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer
-
Polymer solution (P1 or P2 in chloroform, 5 mg/mL)
-
Gold (for source/drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes (channel length = 50 µm, channel width = 1000 µm).
-
Characterize the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere.
Mandatory Visualizations
Caption: Workflow for the synthesis of functionalized polythiophenes.
Caption: Workflow for OFET device fabrication and testing.
Caption: Impact of deprotection on polymer properties and device performance.
Application Notes and Protocols for the Cross-Coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate with various arylboronic acids. The resulting N-Boc-protected 4-aryl-2-aminothiophene derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under many reaction conditions while allowing for facile deprotection under acidic conditions.
General Reaction Scheme
The general transformation involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
While specific data for the cross-coupling of this compound is not extensively available in the public domain, the following table summarizes typical conditions and yields for analogous Suzuki-Miyaura couplings of Boc-protected bromo-heterocycles with various arylboronic acids. This data provides a strong predictive framework for the expected outcomes with the target substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | XPhos Pd G2 (5) | K₃PO₄ (4) | Dioxane/H₂O (4:1) | 100 | 24 | ~88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |
| 4 | 3-Fluorophenylboronic acid | tBuXPhos Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 80 | 18 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 6 | 4-Acetylphenylboronic acid | XPhos Pd G2 (5) | K₃PO₄ (4) | Dioxane/H₂O (4:1) | 100 | 24 | 65-75 |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Procedure using a Buchwald Precatalyst (XPhos Pd G2)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (5 mol%)
-
Potassium Phosphate (K₃PO₄) (4.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon)
Procedure:
-
In a vial, combine this compound, the arylboronic acid, and K₃PO₄.
-
Add a magnetic stir bar.
-
In a separate vial, weigh the XPhos Pd G2 precatalyst.
-
Place both vials under an inert atmosphere.
-
To the vial containing the starting materials and base, add degassed 1,4-dioxane and water (4:1).
-
Add the catalyst to the reaction mixture.
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
After 24 hours, or upon completion as monitored by LC-MS, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for Stille Coupling of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 2-(Boc-amino)-4-bromothiophene. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2] This protocol focuses on the coupling of the electron-rich 2-(Boc-amino)-4-bromothiophene with various organostannanes. Due to the challenges often associated with electron-rich substrates, this guide presents a summary of reaction conditions adapted from related transformations to facilitate optimization. Included are a detailed, adaptable experimental procedure, a summary of reaction parameters in a tabular format, and workflow diagrams to guide the researcher.
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic halide or pseudohalide.[1][3] The reaction is valued for its tolerance of a wide array of functional groups, neutral and mild reaction conditions, and the stability of the organotin reagents to air and moisture.[2][4] However, the toxicity of organotin compounds necessitates careful handling and thorough purification of the final products.[1]
The substrate, 2-(Boc-amino)-4-bromothiophene, is an important building block in medicinal chemistry. The Boc-protected amino group at the 2-position and the bromine atom at the 4-position allow for selective functionalization. The Stille coupling at the 4-position enables the introduction of various aryl, heteroaryl, or vinyl substituents, leading to the synthesis of diverse molecular scaffolds for drug discovery.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-(Boc-amino)-4-bromothiophene to form a Pd(II) intermediate.[4]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, with the concomitant departure of the tin halide. This step is often the rate-determining step of the cycle.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can be employed to accelerate the transmetalation step.[6]
Data Presentation: Representative Reaction Conditions
While a specific protocol for 2-(Boc-amino)-4-bromothiophene is not extensively documented, the following table summarizes representative conditions for Stille couplings of similar substituted bromothiophenes and other electron-rich aryl bromides. These conditions can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organostannane (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5) | - | Aryl-SnBu₃ (1.2) | Toluene | - | 110 | 12-16 | 85-95 | [7] |
| 2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Vinyl-SnBu₃ (1.1) | Toluene | - | 100 | 16 | ~90 | [7] |
| 3 | Pd(PPh₃)₄ (10) | - | Heteroaryl-SnBu₃ (1.5) | DMF | n-Bu₄NCl (1.0) | 110 | 24 | 52 | [6] |
| 4 | Pd₂(dba)₃ (1.5) | AsPh₃ (variable) | Aryl-SnBu₃ (1.2) | DMF | CuI (1.0) | 60 | 12 | 55 | [6] |
| 5 | Pd(dppf)Cl₂·DCM (10) | - | Vinyl-SnMe₃ (1.15) | DMF | LiCl (5.3), CuI (0.1) | 40 | 60 | 87 | [4] |
Experimental Protocols
The following is a general, adaptable protocol for the Stille coupling of 2-(Boc-amino)-4-bromothiophene with an organostannane.
Materials and Reagents:
-
2-(Boc-amino)-4-bromothiophene
-
Organostannane (e.g., Tributyl(aryl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Additive (optional, e.g., CuI)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Reaction monitoring equipment (TLC, LC-MS)
-
Purification supplies (Silica gel, solvents for chromatography, saturated KF solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-(Boc-amino)-4-bromothiophene (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent (to make a ~0.1 M solution). If required, add the ligand and/or additive at this stage. Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Stannane Addition: Add the organostannane (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir this two-phase mixture vigorously for at least one hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. rsc.org [rsc.org]
Application Notes: Boc Deprotection of tert-Butyl (4-bromothiophen-2-yl)carbamate with Trifluoroacetic Acid (TFA)
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering rapid and clean conversion.[2] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[2][3] This document provides a detailed protocol for the deprotection of tert-butyl (4-bromothiophen-2-yl)carbamate to yield 4-bromothiophen-2-amine, a valuable intermediate in medicinal chemistry and materials science.
Key Considerations
-
Reagent: TFA can be used neat or as a solution in a solvent like dichloromethane (DCM).[1][2] Common concentrations range from 20-50% TFA in DCM.[4][5]
-
Byproducts: The reaction generates isobutylene and carbon dioxide as byproducts.[3] It is crucial to perform the reaction in a well-ventilated fume hood and not in a closed system to allow gases to escape.[3] The tert-butyl cation can also act as an alkylating agent for nucleophilic substrates, though this is less common for electron-deficient rings like thiophene.[6]
-
Work-up: The resulting product is an ammonium trifluoroacetate salt.[3] Neutralization with a base (e.g., saturated sodium bicarbonate, sodium hydroxide) is required to isolate the free amine.[4] Alternatively, for sensitive substrates, the TFA can be removed azeotropically with a solvent like toluene, or scavenged using an ion-exchange resin.[7][8]
Data Presentation: Comparison of General Boc Deprotection Conditions
| Substrate (SM) | Reagent/Solvent | Temperature | Time | Work-up Procedure | Yield | Reference |
| General Boc-Amine | 25% TFA/DCM | Room Temp. | 2 h | Dilute with EtOAc, wash with sat. aq. Na₂CO₃, then brine. Dry and concentrate. | 60% | [4] |
| General Boc-Amine | TFA in DCM (5 eq.) | Room Temp. | 18 h | Add excess 1 N NaOH, stir, separate organic layer. Dry and concentrate. | 87% | [4] |
| General Boc-Amine | TFA (1 mL) in DCM (5 mL) | Room Temp. | 1 h | Solvents removed in vacuo. Used crude. | N/A | [4] |
| General Boc-Amine | TFA (3 mL) in DCM (15 mL) | 0 °C to RT | 1 h | Solvents removed in vacuo. Used crude. | N/A | [4] |
| Boc-protected dendrimer | 1:1 TFA/Chloroform | Room Temp. | 2 h | Precipitated into diethyl ether. | N/A | [9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the TFA-mediated Boc deprotection of an amine.
Detailed Experimental Protocol
This protocol describes the deprotection of this compound to yield 4-bromothiophen-2-amine.
Materials and Reagents:
-
This compound (Substrate)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to make an approximately 0.1-0.2 M solution.
-
Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid. A common approach is to use a pre-mixed solution of 25% TFA in DCM, or to add neat TFA (4-10 eq.) directly to the DCM solution of the substrate.[1][4] The addition should be done in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[4] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The evolution of CO₂ gas may be observed.[2]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, toluene can be added and co-evaporated.
-
Aqueous Work-up: Dissolve the resulting residue (the crude ammonium trifluoroacetate salt) in ethyl acetate (EtOAc).
-
Neutralization: Transfer the EtOAc solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the TFA and converts the ammonium salt to the free amine.
-
Extraction: Wash the organic layer with brine.[4] Separate the organic layer and extract the aqueous layer one or two more times with EtOAc to recover any dissolved product.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-bromothiophen-2-amine.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[5]
-
The reaction generates CO₂ gas; ensure the reaction vessel is not sealed.[3]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Note: Acidic Cleavage of Boc Protecting Group from Thiophene Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] In the synthesis of complex molecules containing heterocyclic moieties such as thiophene, the selective deprotection of a Boc-protected amine is a critical step. Thiophene and its derivatives are important structural motifs in many pharmaceuticals and functional materials. This application note provides a detailed experimental procedure for the acidic cleavage of a Boc group from a thiophene-containing substrate, outlines common reaction conditions, and discusses potential side reactions and optimization strategies. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Mechanism of Acidic Boc Deprotection
The acidic cleavage of a Boc group proceeds through a well-established mechanism.[2] First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[2] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[2]
Experimental Protocols
The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solvent such as dichloromethane (DCM).[3][4] Another frequently used reagent is a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[4][5]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc deprotection.
Materials:
-
Boc-protected thiophene derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected thiophene derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. The amount of TFA can be varied, with common conditions being a 1:1 mixture of TFA and DCM (v/v) or 25% TFA in DCM.[3] For substrates prone to acid-catalyzed side reactions, a lower concentration of TFA (e.g., 20-25%) is recommended.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 4 hours, and for very stable Boc groups, it may be necessary to stir overnight.[3][5]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product may be purified further by column chromatography if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is a common alternative to TFA and can be advantageous for certain substrates.
Materials:
-
Boc-protected thiophene derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected thiophene derivative in a minimal amount of a suitable co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[5]
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting amine hydrochloride salt can often be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[5]
Data Presentation
The choice of acidic reagent and reaction conditions can significantly impact the yield and purity of the deprotected product. The following table summarizes typical conditions and outcomes for the acidic cleavage of Boc groups.
| Reagent/Solvent | Concentration | Temperature (°C) | Time | Typical Yield (%) | Notes |
| TFA/DCM | 25% | Room Temp | 2 h | >95 | A common and generally effective method.[3] |
| TFA/DCM | 50% | Room Temp | 30 min - 1 h | >95 | Faster reaction times with higher TFA concentration.[6] |
| Neat TFA | 100% | Room Temp | 5 min - 30 min | Variable | Can be very fast, but may lead to side reactions with sensitive substrates.[7] |
| 4M HCl/Dioxane | 4M | Room Temp | 1 - 4 h | >90 | Good alternative to TFA; product is isolated as the hydrochloride salt.[5][6] |
| pTSA in DES | N/A | Room Temp | 10 - 30 min | High | A greener alternative to traditional methods.[8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the acidic cleavage of a Boc group from a thiophene derivative using TFA/DCM.
Troubleshooting and Side Reactions
Incomplete Reaction:
-
If the reaction is sluggish, consider increasing the concentration of the acid or the reaction temperature.[5] However, be mindful of potential side reactions with more forcing conditions.
-
Ensure that the starting material is fully dissolved in the reaction solvent.
Side Reactions:
-
Alkylation of the Thiophene Ring: The electron-rich thiophene ring can be susceptible to alkylation by the tert-butyl cation generated during the deprotection.[1] This can be minimized by using scavengers such as triethylsilane (TES) or thioanisole.
-
Ring Opening/Degradation: Thiophene rings can be sensitive to strong acidic conditions, potentially leading to ring-opening or other degradation pathways, although this is less common with standard Boc deprotection conditions.[9][10] If degradation is observed, using milder acidic conditions (e.g., lower concentration of TFA, or alternative acids like p-toluenesulfonic acid) may be beneficial.[8]
-
Formation of tert-Butyl Adducts: Other nucleophilic functional groups present in the molecule can also be alkylated by the tert-butyl cation.[1] The use of scavengers is also recommended in these cases.
Conclusion
The acidic cleavage of the Boc protecting group is a reliable and efficient method for the deprotection of amines in thiophene-containing molecules. The choice of acid and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can successfully perform this important transformation in their synthetic endeavors.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 9. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
Large-Scale Synthesis of 2-Amino-4-Arylthiophenes: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: 2-Amino-4-arylthiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The thiophene ring acts as a versatile scaffold, and the amino and aryl substituents can be readily modified to optimize pharmacological activity. This document provides detailed application notes and protocols for the large-scale synthesis of 2-amino-4-arylthiophenes, targeting researchers, scientists, and professionals in the drug development industry.
Application Notes
The 2-amino-4-arylthiophene core is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. Notably, derivatives of this compound have shown potent inhibitory activity against key signaling proteins, such as p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory diseases and cancer.[1][2] The versatile nature of the thiophene core allows for the exploration of a vast chemical space, enabling the development of targeted therapies with improved efficacy and reduced side effects.
Key Therapeutic Areas:
-
Oncology: Many 2-amino-4-arylthiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.[4]
-
Inflammatory Diseases: As potent inhibitors of p38 MAPK, these compounds can modulate the production of pro-inflammatory cytokines, making them promising candidates for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions.[5][6]
-
Infectious Diseases: The 2-aminothiophene scaffold has been incorporated into molecules with antibacterial and antifungal properties.
Synthetic Methodologies for Large-Scale Production
Several synthetic routes have been established for the preparation of 2-amino-4-arylthiophenes. The choice of method for large-scale synthesis depends on factors such as the availability and cost of starting materials, reaction efficiency, scalability, and safety. The most prominent methods are the Gewald reaction, the Fiesselmann synthesis, and the Paal-Knorr synthesis. Modern techniques such as microwave-assisted synthesis and continuous-flow processes offer significant advantages for industrial-scale production.
Gewald Synthesis
The Gewald reaction is a one-pot, multi-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[7][8][9] This method is particularly attractive for large-scale production due to its operational simplicity and the use of readily available starting materials.[3]
Reaction Scheme:
An aryl methyl ketone reacts with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Figure 1: General scheme of the Gewald reaction.
Experimental Protocol (Kilogram-Scale):
Materials:
-
Aryl methyl ketone (1.0 kg, 1.0 equiv)
-
Active methylene nitrile (1.1 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (5 L)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add the aryl methyl ketone, active methylene nitrile, elemental sulfur, and ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add the morpholine to the reaction mixture over 30 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to about one-third of the original volume.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum at 40-50 °C.
Quantitative Data Comparison for Gewald Synthesis:
| Aryl Substituent | Active Methylene Nitrile | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | Malononitrile | 4 | 85-95 | [10] |
| 4-Chlorophenyl | Malononitrile | 5 | 80-90 | [10] |
| 4-Methoxyphenyl | Malononitrile | 4 | 88-96 | [10] |
| Phenyl | Ethyl Cyanoacetate | 6 | 75-85 | [10] |
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, including 2-amino-4-arylthiophenes, by reacting β-ketoesters with thioglycolic acid derivatives.[1][2]
Reaction Scheme:
This synthesis involves the condensation of an aryl-substituted β-ketoester with a thioglycolic acid derivative, followed by cyclization and aromatization.
Figure 2: General scheme of the Fiesselmann synthesis.
Experimental Protocol (Large-Scale):
Materials:
-
Aryl-β-ketoester (1.0 kg, 1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Sodium methoxide (1.2 equiv) in methanol
-
Methanol (8 L)
Procedure:
-
In a 20 L reactor, dissolve the aryl-β-ketoester in methanol.
-
Cool the solution to 0-5 °C using a cooling jacket.
-
Slowly add the sodium methoxide solution to the reactor, maintaining the temperature below 10 °C.
-
Add methyl thioglycolate dropwise to the reaction mixture over 1 hour.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[11][12][13] For the synthesis of thiophenes, a sulfurizing agent is required.[14][15]
Reaction Scheme:
An aryl-substituted 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: The Role of tert-Butyl (4-bromothiophen-2-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromothiophen-2-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its thiophene core, substituted with a bromine atom and a Boc-protected amine, provides a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The Boc-protected amine offers a site for further functionalization or can be deprotected to reveal a primary amine for subsequent reactions. This combination of functionalities makes this compound a valuable starting material in the discovery of novel drug candidates, particularly in the area of kinase inhibition.
Application in Kinase Inhibitor Synthesis
The thiophene scaffold is a prevalent motif in many kinase inhibitors. Its ability to form crucial hydrogen bonds and other interactions within the ATP-binding site of kinases makes it an attractive core structure for inhibitor design. Derivatives of this compound have shown significant promise as inhibitors of various kinases, with a particular focus on Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK plays a crucial role in B-cell development, differentiation, and signaling. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation and survival. Inhibitors that target BTK can block this signaling pathway, thereby inducing apoptosis in malignant B-cells.
Data Presentation: Biological Activity of Thiophene-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several thiophene-containing compounds against various kinases, demonstrating the potential of this scaffold in drug discovery. While these compounds are not all direct derivatives of this compound, they highlight the efficacy of the thiophene core in kinase inhibition.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Thieno[3,2-d]pyrimidine Derivative | BTK | 21 | Raji and Ramos cells |
| 1,3,5-Triazine Derivative | BTK | 0.39 | B-cells |
| N,9-Diphenyl-9H-purin-2-amine Derivative | BTK | 0.4 | Ramos and Raji cells[1] |
| Thiophene Carboxamide Derivative | FLT3 | 32,435 | - |
| Fused Thiophene Derivative | - | 3.77 - 4.30 µM | HepG2 |
| Benzothiophene Carboxylate Derivative | BDK | 3,190 | - |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary method for functionalizing this compound. The following is a generalized protocol for the Suzuki coupling of this starting material with an arylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (4-arylthiophen-2-yl)carbamate.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-(Boc-amino)-4-bromothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for the Suzuki-Miyaura cross-coupling of 2-(Boc-amino)-4-bromothiophene, a reaction that can be challenging due to the specific electronic and steric properties of the substrate.
Troubleshooting Guides and FAQs
This section addresses common issues that can lead to low yields in the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in a Suzuki coupling is often related to the catalyst's activity or the integrity of your reagents. Here are the primary aspects to investigate:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. If you are using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.
-
Reagent Quality:
-
2-(Boc-amino)-4-bromothiophene: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are prone to decomposition, especially protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.
-
-
Inadequate Base: The base is crucial for the transmetalation step.[2] If the base is too weak, insoluble, or impure, the reaction will not proceed efficiently.
Q2: I am observing the formation of significant side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
A2: The most common side products in Suzuki couplings are homocoupled products and protodeboronated arenes.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Boronic Acid Homocoupling: This can be minimized by the slow addition of the boronic acid to the reaction mixture and ensuring a truly oxygen-free environment.
-
Aryl Halide Homocoupling: This is less common but can occur. Optimizing the catalyst and ligand system can help to suppress this side reaction.
-
-
Protodeboronation: This is a major side reaction where the boronic acid is converted to the corresponding arene.
-
Mitigation Strategies: Use a less nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃), minimize the amount of water in the reaction, or use a boronic ester to reduce the rate of protodeboronation.
-
Q3: My yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?
A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary. Ensure your technique for creating an inert environment is robust and consistent.
-
Reagent Purity: The purity of the solvent, base, and boronic acid can fluctuate between batches. Always use freshly opened, high-purity reagents whenever possible.
-
Stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing and inconsistent results. Ensure vigorous and consistent stirring throughout the reaction.
Q4: The Boc protecting group seems to be cleaving under the reaction conditions. How can I prevent this?
A4: While the Boc group is generally stable to the basic conditions of a Suzuki coupling, cleavage can occur, particularly at elevated temperatures or with very strong bases.
-
Reaction Temperature: If you suspect Boc cleavage, try running the reaction at a lower temperature for a longer period.
-
Base Selection: Opt for a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point at which deprotection occurs.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be used as a starting point for optimization.
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-(Boc-amino)-4-bromothiophene, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Due to the lack of a specific published procedure for the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene, the following tables present reaction conditions and yields for structurally similar substrates to provide a basis for optimization.
Table 1: Suzuki Coupling of Bromothiophene Derivatives
| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dibromo-3-hexylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (4) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | 78 (mono-coupled) |
| 3 | 3-bromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
Table 2: Suzuki Coupling of Boc-Protected Aryl Halides
| Entry | Boc-Protected Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (4-bromophenyl)carbamate | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 88 |
| 2 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 95 |
| 3 | tert-Butyl (5-bromopyridin-2-yl)carbamate | 3-fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 78 |
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of 2-(Boc-amino)-4-bromothiophene.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Suzuki Coupling with Electron-Rich Thiophenes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-rich thiophenes. The primary focus is on identifying and mitigating common side reactions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
A1: Protodeboronation is a side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a major issue in Suzuki couplings as it consumes the boronic acid starting material, leading to the formation of a simple thiophene byproduct and reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this reaction, especially under the basic conditions typically required for Suzuki couplings.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH levels (pH > 10), which is problematic as many Suzuki couplings are performed in basic media. Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this side reaction.[2]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2]
-
Catalyst System: Certain palladium-phosphine catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.[2]
-
High Concentration: High initial concentrations of the boronic acid can exacerbate protodeboronation, particularly when the reaction pH is close to the pKa of the boronic acid.[3]
Q3: What is homocoupling and what causes it in Suzuki reactions?
A3: Homocoupling is a side reaction that produces a biaryl product from the coupling of two identical boronic acid molecules. This is a common byproduct in Suzuki reactions and is often promoted by the presence of molecular oxygen.[4][5] Oxygen can lead to catalyst decomposition and facilitate the undesired coupling of the boronic acid with itself.[4][5]
Q4: Are boronic esters, like pinacol esters (Bpin), more stable against protodeboronation than boronic acids?
A4: While converting a boronic acid to a pinacol ester is a common strategy to increase stability against oxidation and improve handling, it does not guarantee greater stability against protodeboronation in all cases. More robust alternatives include N-methyliminodiacetic acid (MIDA) boronates and trifluoroborate salts, which exhibit significantly higher stability and offer a slow, controlled release of the boronic acid under reaction conditions.[6]
Troubleshooting Guide
Issue 1: Low to zero yield of the desired product.
This is a common issue that can be traced back to several key parameters.
-
Initial Checks:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ.[4] Consider using a fresh batch or a more robust, air-stable precatalyst.[4]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote homocoupling.[4][5] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reagent Purity: Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time.[4]
-
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for a failing Suzuki coupling reaction.
Issue 2: Significant protodeboronation is observed.
This is the most common side reaction for electron-rich thienylboronic acids.
-
Solutions:
-
Use a Milder Base: Strong bases accelerate protodeboronation.[4] Switching from strong bases like K₃PO₄ or NaOH to milder ones like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[4]
-
Switch to Anhydrous Conditions: Since water is the proton source, moving to anhydrous conditions can significantly reduce or eliminate this side reaction.[4]
-
Protect the Boronic Acid: Use more stable boron reagents. MIDA boronates and trifluoroborate salts are highly stable crystalline solids that slowly release the active boronic acid, keeping its ambient concentration low and minimizing protodeboronation.[2]
-
Issue 3: Homocoupling of the boronic acid is the main byproduct.
This indicates a potential issue with oxygen in the reaction system.
-
Solutions:
-
Improve Degassing: Ensure the solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for an extended period.
-
Maintain Inert Atmosphere: Use Schlenk line techniques to ensure the reaction vessel remains free of oxygen throughout the entire process.[4]
-
Check Catalyst Quality: Decomposed or low-quality palladium catalysts can sometimes favor homocoupling.
-
Side Reaction Pathways and Data
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is susceptible to competing side reactions, especially with sensitive substrates like electron-rich thiophenes.
Catalytic Cycles: Main Reaction vs. Side Reactions
Caption: The main Suzuki catalytic cycle and competing side reaction pathways.
Data Tables
Table 1: Relative Stability of Boron Reagents to Mitigate Protodeboronation
| Boron Reagent | Structure | Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Low | Highly susceptible to protodeboronation, especially electron-rich heteroaryl variants. |
| Pinacol Ester | R-B(pin) | Moderate | More resistant to oxidation but does not guarantee protection from protodeboronation. |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids; require specific conditions for slow in situ hydrolysis.[6] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; offers tunable slow release of boronic acid. |
Table 2: Performance of Common Palladium Catalysts for Suzuki Coupling of Dibromothiophenes
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [7][8] |
| Pd(dppf)Cl₂ | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Good | [7] |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | Dioxane/H₂O | 80 | Varies | Good to Excellent | [2][9] |
Note: Yields are highly substrate-dependent. This table provides a general comparison for challenging dibromothiophene substrates.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Thiophene MIDA Boronate
This protocol is designed to minimize protodeboronation by using a highly stable MIDA boronate. It should be optimized for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[2]
-
Under an inert atmosphere (Argon), add the Palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and SPhos ligand at 4 mol%).[2]
-
-
Solvent Addition:
-
Add a degassed solvent mixture. A common choice is a 5:1 ratio of an organic solvent to water, such as dioxane/H₂O. The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.
-
-
Reaction Execution:
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2][4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling Using Pd(PPh₃)₄ with a Thienylboronic Acid
This protocol uses a traditional catalyst and requires careful control to minimize side reactions.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon), add the dibromothiophene (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[7]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).[7]
-
Add degassed 1,4-Dioxane and water as the solvent system.[7][8]
-
Heat the mixture to 90 °C and stir vigorously for 12 hours.[7][8]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry over an anhydrous sulfate salt.[7]
-
Concentrate the solvent and purify the residue by column chromatography.[7]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation in Thiophene Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in Suzuki-Miyaura cross-coupling: the protodeboronation of thiophene boronic acids. Here you will find targeted FAQs, a systematic troubleshooting guide, and detailed experimental protocols to help you minimize this undesired side reaction and optimize your product yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3][4] In the context of a thiophene Suzuki reaction, this consumes the thiophene boronic acid, converting it into thiophene as a byproduct and thereby reducing the yield of the desired coupled product.[1][4] Heteroaromatic boronic acids, especially thiophene-based ones, are particularly susceptible to this decomposition pathway under the basic conditions typically required for Suzuki-Miyaura couplings.[2][5]
Q2: What are the primary factors that promote protodeboronation?
A: Several experimental factors can accelerate the rate of protodeboronation. The most critical include:
-
Basic Conditions (High pH): The reaction is often fastest at high pH (typically >10), which is problematic as most Suzuki couplings are performed in basic media.[1][2][5] Strong bases like NaOH and KOH are particularly known to promote this side reaction.[2]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[1][2][4]
-
Aqueous Media: The presence of a proton source, most commonly water in the solvent mixture, is necessary for the reaction to occur.[1][2]
-
Catalyst System: Certain palladium-phosphine catalysts, particularly those with very bulky phosphine ligands, can inadvertently promote protodeboronation.[1][4][6]
-
Prolonged Reaction Times: Longer exposure to the reaction conditions provides more opportunity for the boronic acid to decompose.[2]
Q3: How can I confirm that protodeboronation is the main issue in my reaction?
A: You can diagnose protodeboronation by analyzing the crude reaction mixture. The primary indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (i.e., thiophene or a substituted thiophene).[4] This can be identified using techniques like LC-MS, GC-MS, or NMR spectroscopy. This observation will be coupled with a lower-than-expected yield of your desired product and potentially a significant amount of unreacted aryl halide.[4]
Q4: Are boronic esters, like pinacol esters (Bpin), always more stable than boronic acids?
A: It is a common strategy to convert a boronic acid to an ester, such as a pinacol ester, to improve stability.[7] While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee complete stability against protodeboronation under all Suzuki conditions.[1] However, they are generally more stable than the free boronic acids and, along with other surrogates like MIDA boronates, represent a crucial strategy for mitigating decomposition.[1][7]
Troubleshooting Guide
Issue: You observe a low yield of your desired Suzuki coupling product and significant formation of a deboronated thiophene byproduct.
Diagnosis: This is a classic sign of competing protodeboronation. The rate of the undesired protodeboronation side reaction is outpacing the rate of your desired cross-coupling reaction. The following workflow and data tables provide a systematic approach to troubleshooting this issue.
Caption: A decision-tree workflow for troubleshooting low-yielding thiophene Suzuki reactions.
Data Presentation: Optimizing Reaction Parameters
The key to preventing protodeboronation is to accelerate the desired Suzuki coupling so that it outcompetes the decomposition pathway.
Table 1: Troubleshooting Summary: Conditions Promoting vs. Mitigating Protodeboronation
| Parameter | Conditions Promoting Protodeboronation | Recommended Conditions to Mitigate Protodeboronation |
| Base | Strong bases (e.g., NaOH, KOH, alkoxides)[2] | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF)[1][2] |
| Temperature | High temperatures (>80-100 °C)[1] | Lowest effective temperature (e.g., 60–80 °C)[1][2] |
| Boron Source | Free thiophene boronic acid[1] | Stabilized surrogates (MIDA boronates, pinacol esters, trifluoroborates)[1][3] |
| Catalyst System | Inefficient or overly bulky ligands[1][6] | Highly active catalyst/ligand systems (e.g., Pd(OAc)₂ with SPhos/XPhos)[1][8] |
| Solvent | High concentration of water[2] | Anhydrous solvents or minimal amount of degassed water[1][2] |
Table 2: Comparison of Common Boronic Acid Surrogates
| Reagent Type | Structure Example | Key Advantages | Considerations |
| Free Boronic Acid | Th-B(OH)₂ | Commercially available, no deprotection needed. | Highly susceptible to protodeboronation.[2] |
| Pinacol Ester (Bpin) | Th-B(pin) | Generally more stable than free boronic acid, good for purification.[1][7] | May still undergo protodeboronation under harsh conditions.[1] |
| MIDA Boronate | Th-B(MIDA) | Highly stable, enables "slow-release" of boronic acid, minimizing its concentration and decomposition.[1][3][9] | Requires preparation from the boronic acid and hydrolysis under reaction conditions.[10] |
Visual Guides
Caption: Competing pathways: Suzuki coupling vs. protodeboronation of thiophene boronic acid.
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling thiophene boronic acids while minimizing decomposition. Optimization for specific substrates is recommended.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv.), the thiophene boronic acid (1.2–1.5 equiv.), and a mild base such as finely ground, anhydrous K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (argon or nitrogen), add the palladium catalyst system. A highly active system is recommended, such as Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 to 10:1 ratio of an organic solvent to water (e.g., dioxane/H₂O or Toluene/H₂O).[1][2] Minimize the amount of water.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated thiophene byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of a Thiophene MIDA Boronate for Slow-Release Coupling
This two-step protocol is highly effective for particularly unstable thiophene boronic acids.
Part A: Synthesis of the Thiophene MIDA Boronate
-
Setup: To a round-bottom flask, add the thiophene boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.0 equiv.).[2]
-
Dehydration: Add toluene as a solvent. Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[2]
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude thiophene MIDA boronate is often a crystalline solid and can be used in the subsequent coupling without further purification.[2]
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).[1]
-
Catalyst Addition: Under an inert atmosphere, add a highly active palladium precatalyst (e.g., one with a Buchwald ligand like SPhos or XPhos, 1-2 mol%).[1]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (5:1). The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate to release the active boronic acid.[1]
-
Reaction and Work-up: Proceed as described in Protocol 1, steps 4 and 5. The "slow-release" of the boronic acid keeps its instantaneous concentration low, thus minimizing decomposition and favoring the desired cross-coupling.[1][3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with tert-Butyl (4-bromothiophen-2-yl)carbamate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for common coupling reactions involving tert-butyl (4-bromothiophen-2-yl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to facilitate seamless experimentation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges such as low yields and side reactions can arise when working with substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki coupling with this compound? A1: The success of the Suzuki coupling is highly dependent on the appropriate choice of palladium catalyst, ligand, base, and solvent system. The quality and stability of the boronic acid or ester reagent are also crucial, as is maintaining an inert atmosphere to prevent catalyst degradation.[1]
Q2: Why is my reaction yield consistently low? A2: Low yields can stem from several issues. Common culprits include the decomposition of the boronic acid reagent (protodeboronation), inefficient oxidative addition of the palladium catalyst to the thiophene bromide, or an unsuitable combination of base and solvent leading to poor solubility or side reactions.[1][2]
Q3: Can the Boc-protecting group be cleaved under Suzuki coupling conditions? A3: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions of most Suzuki coupling reactions. However, prolonged heating in the presence of strong bases and water could potentially lead to partial cleavage, although this is not a commonly reported issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Oxidative Addition: The electron-donating nature of the carbamate group may enrich the thiophene ring, slowing the initial oxidative addition step. | Use palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands to accelerate this step.[1][3] Consider switching from a bromide to an iodide for greater reactivity.[2] |
| Protodeboronation of Boronic Acid: The boronic acid reagent can be unstable and replaced by a hydrogen atom under the reaction conditions.[1] This is a frequent side reaction. | Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are often more stable.[1] Minimize the amount of water in the reaction or use a milder base like KF.[2] | |
| Poor Reagent Quality: Impure reagents or undried, oxygen-containing solvents can deactivate the palladium catalyst.[1] | Verify the purity of all reagents. Ensure solvents are thoroughly dried and degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid.[1][4] | |
| Inappropriate Base or Solvent: The chosen base may not be strong enough or soluble enough, or the solvent may not facilitate the reaction. | Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is typically required to dissolve the inorganic base and activate the boronic acid.[1][4][5] | |
| Significant Dehalogenation Byproduct | Presence of Water: While often necessary, excessive water can promote the side reaction of dehalogenation, replacing the bromine with hydrogen. | Optimize the amount of water in the reaction. In some cases, using minimal water is key to suppressing this side reaction while still allowing the primary coupling to proceed.[6] Anhydrous conditions may halt the reaction entirely.[6] |
Data Presentation: Suzuki Coupling Conditions
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 80-100 | Varies |
| Aryl Bromide | Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | Cs₂CO₃ or K₃PO₄ (2-3) | Toluene or THF/Water | 80-110 | Varies |
| Di-bromophenyl Carbamate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Toluene | Reflux | 73 |
| Aryl Carbamate | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | Toluene | 110 | 60-90+ |
Data compiled from literature on similar substrates.[5][7][8] Yields are highly substrate-dependent.
Experimental Protocol: General Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling in Palladium-Catalyzed Reactions of Bromothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions of bromothiophenes.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Significant formation of dithiophene byproduct in my cross-coupling reaction.
-
Question: I am performing a Suzuki-Miyaura coupling between a bromothiophene and a boronic acid, but I am observing a large amount of the homocoupled dithiophene byproduct. What are the likely causes and how can I minimize it?
-
Answer: The formation of a dithiophene byproduct is a common side reaction. The primary culprits are often related to the reaction conditions, particularly the presence of oxygen and the choice of catalyst and reagents. Here’s a step-by-step guide to troubleshoot this issue:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a known promoter of homocoupling of organoboron reagents.[1][2][3] It is crucial to thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]
-
Select the Appropriate Palladium Source: The oxidation state of the palladium catalyst is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) for Suzuki-Miyaura reactions.[4] Pd(II) precursors can promote homocoupling during their in-situ reduction to the catalytically active Pd(0) species.[4] If a Pd(II) source is used, consider adding a mild reducing agent.[3]
-
Optimize Ligand and Base Selection: The choice of ligand and base can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the rate of reductive elimination, favoring the formation of the cross-coupled product over the homocoupled byproduct.[1]
-
Bases: The strength and solubility of the base are important. A moderately strong base like K₃PO₄ is often effective.[1] The interplay between the base, solvent, and boronic acid stability can affect the outcome.
-
-
Control Reagent Stoichiometry and Addition:
-
Issue 2: My reaction is sluggish and still produces homocoupling byproducts.
-
Question: I have tried to exclude oxygen, but my Stille coupling of a bromothiophene with an organostannane is slow, and I am still observing dithiophene byproducts. What other parameters can I adjust?
-
Answer: Sluggish reactions can provide a larger window for side reactions like homocoupling to occur. Here are several parameters to optimize:
-
Increase Reaction Temperature: While higher temperatures can sometimes increase side reactions, for sluggish couplings, carefully increasing the temperature can significantly accelerate the desired cross-coupling pathway, making it more competitive against homocoupling.[2]
-
Solvent Effects: The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates. For Stille couplings, polar aprotic solvents like DMF or NMP can be effective. The addition of co-solvents can also be beneficial.
-
Additives for Stille Coupling: The addition of a copper(I) co-catalyst, such as CuI, can dramatically accelerate the rate of Stille couplings.[5] This can help the desired reaction outcompete the homocoupling pathway.
-
Ligand Choice: As with Suzuki couplings, the ligand plays a crucial role. For Stille reactions, ligands like PPh₃ are common, but exploring other phosphine ligands with different steric and electronic properties could improve the reaction rate and selectivity.[6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of homocoupling in palladium-catalyzed reactions of bromothiophenes?
-
A1: Homocoupling can occur through several pathways. In the context of Suzuki-Miyaura coupling, it often involves the oxidative dimerization of the boronic acid, which can be promoted by oxygen.[1][8] Another pathway involves the reaction of two molecules of the organometallic reagent (e.g., boronic acid or organostannane) with a Pd(II) species, followed by reductive elimination.[5] Additionally, C-H activation can lead to direct homocoupling of the bromothiophene itself under certain conditions, though this is a distinct reaction pathway that can be intentionally utilized for the synthesis of bithiophenes.[9][10][11]
-
-
Q2: How can I detect and quantify the amount of homocoupled byproduct in my reaction mixture?
-
A2: The most common analytical techniques for detecting and quantifying dithiophene byproducts are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[12] These methods allow for the separation of the desired cross-coupled product from the homocoupled byproduct and other impurities, enabling accurate determination of the reaction's selectivity and yield.
-
-
Q3: What are the best practices for purifying my desired product away from the dithiophene byproduct?
-
A3: Purification can often be challenging due to the similar polarities of the desired product and the homocoupled byproduct. Flash column chromatography on silica gel is the most common method.[12] Careful selection of the eluent system is critical to achieve good separation. In some cases, recrystallization may also be an effective purification technique.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of homocoupled versus cross-coupled products.
Table 1: Effect of Palladium Catalyst and Additives on Homocoupling in a Model Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Pd(OAc)₂ | PPh₃ | None | ~25-40% | ~50-65% |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | <5% | ~85-95% |
| Pd(PPh₃)₄ | (Internal) | None | <10% | ~80-90% |
| Pd(OAc)₂ | SPhos | None | <2% | >95% |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[1]
Table 2: C-H Homocoupling of Bromothiophene Derivatives with a Palladium/Silver System
| Bromothiophene Substrate | Activator | Temperature (°C) | Time (h) | Yield of Homocoupled Product (%) |
| 2-Bromothiophene | AgF | Room Temp | 24 | 77 |
| 2-Bromothiophene | AgNO₃/KF | Room Temp | 24 | 81 |
| 2,3-Dibromothiophene | AgNO₃/KF | Room Temp | 24 | 90 |
| 3-Bromo-2-hexylthiophene | AgNO₃/KF | 60 | 6 | 80 |
Data from a study on the palladium-catalyzed C-H homocoupling of bromothiophenes.[9]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling of Bromothiophene
This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling with minimized risk of homocoupling.
Materials:
-
Bromothiophene derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
-
Schlenk flask or glovebox
-
Standard laboratory glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Degassing Solvent: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.[2]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting decision tree for homocoupling in palladium-catalyzed reactions.
Caption: Workflow for setting up an anaerobic palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl (4-bromothiophen-2-yl)carbamate Coupling Products
This guide provides troubleshooting advice and detailed protocols for the purification of crude products obtained from coupling reactions involving tert-Butyl (4-bromothiophen-2-yl)carbamate, with a focus on Suzuki-Miyaura cross-coupling, a common application for this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of coupling reactions.
Q1: What are the most common impurities I should expect in my crude product after a Suzuki coupling reaction?
A1: Besides unreacted starting materials (this compound and the boronic acid/ester), the most prevalent impurities include:
-
Homocoupled Boronic Acid/Ester: Forms a biaryl species from the boronic acid coupling with itself.
-
Debrominated Starting Material: The starting carbamate loses its bromine atom.
-
Palladium Catalyst Residues: The palladium catalyst and its associated ligands (e.g., phosphines) can contaminate the product.
-
Inorganic Salts: Residual base (e.g., K₃PO₄, Cs₂CO₃) and boronate salts from the reaction.[1][2]
-
Phenol-type Byproducts: Can form under certain conditions, especially with higher reaction temperatures and stronger bases.[3]
Q2: How can I effectively remove the palladium catalyst from my crude product?
A2: Palladium removal is critical, especially for pharmaceutical applications. Several methods can be employed:
-
Aqueous Work-up: A standard aqueous wash (e.g., with water, brine, or a chelating agent solution like aqueous ammonia or thiourea) can remove a significant portion of the water-soluble palladium species.
-
Filtration: Passing the crude product solution through a plug of silica gel, celite, or a specialized palladium scavenger resin can effectively capture the catalyst.
-
Activated Carbon (Charcoal): Treatment with activated carbon can adsorb palladium residues. However, be aware that it may also adsorb your product, so this should be optimized.
-
Chromatography: Flash column chromatography is generally very effective at separating the product from the catalyst.
Q3: My TLC/LC-MS shows a significant amount of homocoupled boronic acid. How do I remove it?
A3: Homocoupled byproducts are common non-polar impurities.
-
Selective Extraction: If the desired product has a basic or acidic handle (which is not the case for the direct coupling product, but might be after deprotection), an acid-base extraction can be effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective, as the homocoupled impurity often has different solubility properties.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[4] A carefully selected eluent system should provide good separation.
Q4: Can I perform the Boc deprotection on the crude product before purification?
A4: While it might seem time-saving, it is generally not recommended.[5]
-
Increased Complexity: Deprotection will generate a free amine, which is more polar and can be more difficult to purify by chromatography than its Boc-protected precursor.
-
Potential Side Reactions: If unreacted starting materials (like the boronic acid or residual electrophiles) are present, the newly formed free amine could react with them, creating additional impurities.[5]
-
Work-up Challenges: The resulting amine salt after acidic deprotection might be water-soluble, complicating the extraction process.[5] It is best practice to purify the Boc-protected product first and then perform the deprotection, which is often a very clean reaction.[5]
Q5: My product seems to be an oil, and I am struggling with recrystallization. What should I do?
A5: If the product is an oil or fails to crystallize, flash column chromatography is the preferred method of purification.[4] Ensure your crude product is fully dry from solvent before loading it onto the column. If the oil can be converted to a solid salt (e.g., after deprotection), that can be an alternative purification strategy.[6]
Experimental Protocols & Data
Protocol 1: General Aqueous Work-up for Suzuki Coupling
This protocol is a starting point for quenching the reaction and performing an initial extraction to remove inorganic salts and water-soluble impurities.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Quenching & Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) - This helps remove any acidic residues.
-
Brine (saturated aqueous NaCl solution) (1x) - This helps break up emulsions and removes bulk water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for purifying products from Suzuki coupling reactions.
-
TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) using various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine an optimal eluent for separation. The ideal system will show good separation between your product spot (Rf ~0.2-0.4) and major impurities.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
| Impurity Type | Typical Eluent System (Hexane/EtOAc) | Notes |
| Homocoupled Byproduct | 100% Hexane to 95:5 | This impurity is typically very non-polar and will elute first. |
| Desired Product | 90:10 to 70:30 | The polarity will depend on the specific boronic acid used. Start with a low polarity and gradually increase. |
| Unreacted Carbamate | 80:20 to 60:40 | The starting carbamate is generally more polar than the coupled product. |
| Palladium/Ligand Residues | Varies | Often streaks or remains at the baseline, but can sometimes co-elute. |
Protocol 3: Purification by Recrystallization
If the crude product is a solid, recrystallization can be an effective and scalable purification method.
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, isopropanol, ethanol, and mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visual Guides & Workflows
References
Technical Support Center: Managing Steric Hindrance in Cross-Coupling of Substituted Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of sterically hindered substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a sterically hindered thiophene is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in cross-coupling reactions involving sterically hindered thiophenes are a common challenge. The primary reason is the difficulty in bringing the bulky coupling partners together on the metal center for the key steps of the catalytic cycle. The most critical factors to investigate and optimize are:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective with sterically hindered substrates. The use of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial.[1][2] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered thiophene halide and accelerate the reductive elimination step.[1]
-
Base and Solvent System: The choice of base and solvent is highly substrate-dependent and critical for success.[3] An inappropriate combination can lead to poor solubility, slow reaction rates, or undesirable side reactions.
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers for the coupling reaction.[2]
-
Side Reactions: Be aware of potential side reactions such as protodeboronation of thiophene boronic acids, which can reduce the concentration of your nucleophile.[3]
Q2: Which type of cross-coupling reaction is best suited for highly substituted thiophenes?
A2: The choice of reaction depends on the specific substrates and desired bond formation. Here's a general overview:
-
Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds and is often a good starting point. The reaction is known for its tolerance of a wide variety of functional groups.[4][5] However, the stability of the required thiophene boronic acids or esters can be a concern, with protodeboronation being a potential side reaction.[3]
-
Stille Coupling: The Stille reaction is particularly effective for the synthesis of complex molecules due to its high selectivity and broad functional group tolerance.[6] Organotin reagents used in Stille coupling are stable to air and moisture.[7] However, a significant drawback is the high toxicity of the organotin compounds.[7]
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds.[8][9] The development of specialized, sterically hindered ligands has greatly expanded the scope of this reaction to include challenging substrates like substituted thiophenes.[8][10]
Q3: How do I choose the right ligand for my sterically hindered thiophene cross-coupling?
A3: Ligand selection is arguably the most critical parameter. For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally the most effective.[1][2]
-
For Suzuki-Miyaura Coupling: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1] For extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls, more specialized ligands may be necessary.[2]
-
For Buchwald-Hartwig Amination: The development of various generations of catalyst systems with increasingly bulky and electron-donating ligands has been pivotal.[8] Bidentate phosphine ligands like BINAP and DPPF were an early improvement, and more recent sterically hindered monophosphine ligands have further expanded the reaction's scope.[8]
-
For Stille Coupling: The use of bulky phosphines has also revolutionized the Stille reaction, allowing for the coupling of less reactive substrates under milder conditions.[6][11]
It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling of a 2,5-Disubstituted Thiophene
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Catalyst/Ligand | Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1] | Bulky ligands promote the formation of a highly reactive monoligated palladium(0) species, which is necessary for the oxidative addition of the sterically hindered thiophene halide.[2] |
| Inappropriate Base | Screen different bases. Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings.[2] For less reactive thiophene chlorides, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[2] | The base plays a crucial role in the transmetalation step, and its effectiveness can be highly dependent on the specific substrates and solvent. |
| Unsuitable Solvent | Use anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane.[2][12] For particularly challenging reactions, consider higher boiling point solvents like xylenes to increase the reaction temperature.[2] | The solvent affects the solubility of the reagents and the stability of the catalytic species.[13][14] |
| Protodeboronation of Thiophene Boronic Acid | Use the boronic ester (e.g., pinacol ester) directly. Ensure the base is not too strong or the reaction time too long. | Thiophene boronic acids can be unstable under the reaction conditions, leading to the loss of the nucleophile.[3] Boronic esters are often more stable. |
| Low Reaction Temperature | Increase the reaction temperature, potentially up to 100-140 °C.[2] Microwave irradiation can also be effective for rapid heating. | Sterically hindered substrates often have higher activation energy barriers that require more thermal energy to overcome.[2] |
dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Problem 2: Unsuccessful Buchwald-Hartwig Amination with a Hindered Thiophene
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Ligand Steric Hindrance Mismatch | If using a very bulky amine, a slightly less bulky (but still electron-rich) ligand might be beneficial, and vice-versa. A screening of different Buchwald or Hartwig ligands is recommended. | There needs to be a balance; the ligand should be bulky enough to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[10] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tried. | The base is essential for deprotonating the amine, making it a better nucleophile.[10] |
| Catalyst Inhibition | Ensure the starting materials and amine are pure. Some functional groups can act as catalyst poisons. | Impurities can coordinate to the palladium center and deactivate the catalyst. |
| Slow Reductive Elimination | The use of bulky, electron-rich ligands is key. Increasing the reaction temperature can also help overcome the barrier to reductive elimination. | The final C-N bond-forming step can be slow for sterically congested substrates. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative cross-coupling reactions of substituted thiophenes, highlighting the impact of different parameters.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of 2-Bromo-3-methylthiophene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 88 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | CsF (2) | Toluene | 110 | 75 |
Data is illustrative and compiled from general trends observed in the literature.[1][2]
Table 2: Comparison of Cross-Coupling Methods for a Sterically Hindered Thiophene
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Suzuki-Miyaura | 2-bromo-3,5-di-tert-butylthiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 110 °C | 78 |
| Stille | 2-bromo-3,5-di-tert-butylthiophene | Phenyl-SnBu₃ | Pd(PPh₃)₄ | Toluene, 110 °C | 65 |
| Buchwald-Hartwig | 2-bromo-3,5-di-tert-butylthiophene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100 °C | 82 |
Data is illustrative and based on typical outcomes for hindered substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Bromothiophene
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromothiophene (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Hindered Chlorothiophene
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the chlorothiophene (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a G3 palladacycle, 0.02 mmol, 2 mol%), and the strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
alternative ligands to SPhos for Suzuki coupling of aminothiophenes
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of aminothiophenes. This resource is tailored for researchers, scientists, and professionals in drug development seeking guidance on optimizing this challenging yet crucial transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of coupling aminothiophene substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of aminothiophenes in a question-and-answer format.
Q1: My Suzuki coupling reaction with an aminothiophene is failing or giving very low yields. What are the likely causes?
A1: Low yields or reaction failure with aminothiophenes are frequently due to catalyst inhibition or deactivation. The nitrogen atom of the amino group and the sulfur atom of the thiophene ring can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, the electron-rich nature of the aminothiophene ring can make oxidative addition, a key step in the catalytic cycle, more challenging.
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success with electron-rich and potentially coordinating substrates like aminothiophenes.
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent Choice: The solvent must ensure the solubility of all reactants and be compatible with the catalyst system.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.
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Oxygen Contamination: Inadequate degassing can deactivate the palladium catalyst.[1]
Q2: I'm observing significant amounts of dehalogenated aminothiophene starting material. How can I prevent this side reaction?
A2: Dehalogenation is a common side reaction where the halide on your aminothiophene is replaced by a hydrogen atom. This typically occurs when the palladium(II) intermediate formed after oxidative addition undergoes hydrogenolysis before it can proceed through the desired cross-coupling pathway.
To minimize dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich ligands such as XPhos or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
-
Base Selection: Avoid using bases that can also act as hydride sources, such as alkoxides in the presence of alcohols. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times that can favor side reactions.
Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to low conversion. What can I do to mitigate this?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This is a common problem, especially with heteroaryl boronic acids, and is often promoted by aqueous and basic conditions.[2][3]
Strategies to reduce protodeboronation include:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[4][5]
-
Anhydrous Conditions: If feasible for your specific reaction, using anhydrous solvents and bases can significantly reduce the rate of protodeboronation.
-
Choice of Base: Use the mildest base that is effective for the reaction. In some cases, fluoride bases like KF or CsF can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the best alternative ligands to SPhos for the Suzuki coupling of aminothiophenes?
A1: While SPhos is a highly effective ligand, other bulky, electron-rich monophosphine ligands from the Buchwald family, such as XPhos and RuPhos , are excellent alternatives, particularly for challenging heteroaryl couplings.[6][7] N-heterocyclic carbene (NHC) ligands have also shown promise in the coupling of electron-rich and sterically hindered substrates.[8] The optimal ligand is often substrate-dependent, and screening a small panel of ligands is recommended.
Q2: Can I perform the Suzuki coupling on an unprotected aminothiophene?
A2: While challenging due to potential catalyst inhibition, it is often possible to perform the Suzuki coupling on unprotected aminothiophenes, especially when using bulky, electron-rich ligands like XPhos or RuPhos.[7] These ligands can sterically shield the palladium center from coordination with the amino group. However, if catalyst poisoning remains an issue, protection of the amino group (e.g., as a Boc-carbamate) may be necessary.[8]
Q3: What are the recommended starting conditions for a Suzuki coupling of a bromoaminothiophene?
A3: A good starting point for the Suzuki coupling of a bromoaminothiophene with an arylboronic acid would be:
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos or RuPhos (2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A 10:1 mixture of a non-polar organic solvent (e.g., toluene or dioxane) and water.
-
Temperature: 80-110 °C
These conditions should be optimized for each specific substrate combination.
Data Presentation: Ligand Performance Comparison
Direct comparative studies on the Suzuki coupling of aminothiophenes with a wide range of ligands are limited in the literature. The following table summarizes the general performance of commonly used ligands for the coupling of challenging heteroaryl halides, which can serve as a guide for ligand selection in aminothiophene couplings.
| Ligand | Structure | Key Features | Typical Applications & Performance Notes |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biaryl phosphine. | Highly versatile and effective for a broad range of substrates, including heteroaryl chlorides. Often provides high yields under mild conditions.[7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich biaryl phosphine. | Excellent for sterically hindered and electron-rich substrates, including various heteroaryl halides. Often successful where other ligands fail.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Bulky and electron-rich biaryl phosphine. | Particularly effective for the coupling of nitrogen-containing heterocycles. Can offer improved performance over SPhos for certain substrates. |
| NHC Ligands (e.g., IPr) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Strong σ-donating ligands. | Effective for the coupling of unreactive aryl chlorides and can be beneficial for substrates prone to catalyst inhibition.[8] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of a bromoaminothiophene with an arylboronic acid using an XPhos-based catalyst system. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Bromoaminothiophene (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed toluene and water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromoaminothiophene, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed toluene and water to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
minimizing impurities in the synthesis of 2-amino-4-substituted thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-amino-4-substituted thiophenes, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-amino-4-substituted thiophenes using the Gewald reaction?
A1: The most prevalent impurities include unreacted starting materials (carbonyl compound and active methylene nitrile), the intermediate Knoevenagel condensation product, dimeric byproducts of the α,β-unsaturated nitrile, and residual elemental sulfur.[1]
Q2: How can I minimize the formation of the Knoevenagel intermediate impurity?
A2: The presence of the Knoevenagel intermediate suggests that the subsequent sulfur addition and cyclization steps are slow. To address this, ensure an adequate amount of sulfur is present and that the reaction conditions, such as temperature and the choice of base, are optimal for the cyclization to proceed.[2]
Q3: What strategies can be employed to reduce the formation of dimeric byproducts?
A3: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant side reaction.[1] Careful optimization of reaction conditions, including temperature and reactant concentrations, can minimize its formation. Adjusting the rate of addition of reagents may also be beneficial.[1][3] In some cases, chromatographic purification is necessary to separate the desired product from the dimer.[1]
Q4: How can I effectively remove residual elemental sulfur from my final product?
A4: Residual sulfur can often be challenging to remove completely. Recrystallization from a suitable solvent is a highly effective method.[1] Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also be an effective purification strategy.[1]
Q5: What is the role of the base in the Gewald reaction, and how does its choice affect purity?
A5: The base is crucial for catalyzing the initial Knoevenagel condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice and amount of base can significantly impact the reaction rate and yield, and consequently the impurity profile. For less reactive ketones, a stronger base may be necessary.[1] Morpholine is often cited as being highly effective due to its ability to dissolve sulfur and form reactive polysulfide intermediates.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Knoevenagel condensation. | - Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine. For less reactive ketones, a stronger base might be required.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] |
| Poor sulfur solubility or reactivity. | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility and reactivity.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat which can lead to side reactions.[1] | |
| Steric hindrance from starting materials. | - Modified Protocol: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[1] | |
| High Levels of Unreacted Starting Materials | Incorrect stoichiometry. | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the protocol.[1] |
| Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Optimize Temperature: A suboptimal temperature can lead to a sluggish reaction.[3] | |
| Presence of Multiple Byproducts | Suboptimal reaction conditions. | - Temperature Control: A temperature that is too high can lead to the formation of side products. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[3] - Solvent Selection: The polarity of the solvent can significantly impact the reaction.[3] |
| Dimerization or polymerization. | - Adjust Reactant Concentration: Lowering the concentration of reactants can sometimes reduce polymerization.[2] - Modify Reagent Addition: A slower rate of addition for one of the reagents might be beneficial.[2] | |
| Difficulty in Product Purification | Ineffective purification method. | - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Experiment with different solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] - Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective technique.[1] - Washing: Washing the crude product with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[1] |
Data Presentation: Optimizing Reaction Conditions for Higher Purity
Higher yields in the Gewald reaction are often indicative of a more efficient reaction with fewer side products and, therefore, higher purity of the desired 2-amino-4-substituted thiophene. The following tables summarize quantitative data on how different reaction parameters can be optimized to improve yields.
Table 1: Effect of Catalyst Loading on Reaction Yield
Reaction Conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), 100 °C
| Entry | Catalyst | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | Piperidinium Borate | 0 | 24 h | Trace |
| 2 | Piperidinium Borate | 10 | 35 min | 91 |
| 3 | Piperidinium Borate | 15 | 25 min | 94 |
| 4 | Piperidinium Borate | 20 | 20 min | 96 |
Data sourced from a study on truly catalytic Gewald synthesis.[4]
Table 2: Influence of Temperature on Reaction Yield
Reaction Conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), Piperidinium Borate (20 mol%)
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Trace |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
Data sourced from a study on truly catalytic Gewald synthesis.[4]
Table 3: Impact of Solvent on Reaction Yield
Reaction Conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), Piperidinium Borate (20 mol%), 100 °C
| Entry | Solvent | Time | Yield (%) |
| 1 | Toluene | 2 h | 79 |
| 2 | Dioxane | 3 h | 71 |
| 3 | Acetonitrile | 1 h | 89 |
| 4 | DMF | 1.5 h | 85 |
| 5 | Ethanol/Water (9:1) | 25 min | 96 |
| 6 | Water | 5 h | 65 |
Data sourced from a study on truly catalytic Gewald synthesis.[4]
Experimental Protocols
General One-Pot Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[1]
-
Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the residue by recrystallization or column chromatography.[1]
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Formation pathways of common impurities.
References
effect of temperature on the stability of tert-Butyl (4-bromothiophen-2-yl)carbamate reactions
Welcome to the technical support center for tert-Butyl (4-bromothiophen-2-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, particularly concerning temperature?
A1: The main temperature-related stability concern for this compound is the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. While the compound is stable under standard storage conditions (refrigerated), elevated temperatures can lead to the cleavage of the Boc group, a process known as thermal deprotection. This typically occurs at temperatures above 100 °C, with the rate of deprotection increasing significantly at higher temperatures (e.g., 150-250 °C).[1][2] The thiophene ring and the C-Br bond are generally more stable and less prone to thermal degradation under typical reaction conditions.
Q2: What is the mechanism of thermal Boc deprotection?
A2: Thermal deprotection of the Boc group proceeds through a unimolecular elimination reaction. Upon heating, the carbamate undergoes a concerted process to form isobutylene, carbon dioxide, and the free amine (2-amino-4-bromothiophene).[3][4][5] This process does not require an acid or base catalyst, although the presence of protic solvents can facilitate the reaction at lower temperatures.
Q3: At what temperature should I expect the Boc group to be cleaved?
A3: The temperature for Boc group cleavage is highly dependent on the solvent, substrate, and desired reaction time. While some substrates may show slow deprotection at temperatures as low as 100 °C over extended periods, more practical rates are often achieved at 150 °C and above.[2] In some cases, temperatures as high as 240 °C have been used for rapid deprotection in continuous flow systems.[6] For typical coupling reactions (e.g., Suzuki, Buchwald-Hartwig) conducted between 80-120 °C, the Boc group is generally stable for the duration of the experiment, but prolonged heating can lead to partial deprotection.
Q4: Can the C-Br bond on the thiophene ring cleave at high temperatures?
A4: While the C-Br bond in bromothiophenes can be cleaved under specific conditions like UV photolysis, it is generally stable under the thermal conditions used for most cross-coupling reactions (e.g., 80-120 °C).[7][8] Side reactions involving the C-Br bond in palladium-catalyzed reactions are more likely to be hydrodehalogenation (replacement of Br with H) rather than simple thermal cleavage.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids, which will rapidly cleave the Boc protecting group even at room temperature.[4][9] It is also incompatible with strong oxidizing agents. Care should be taken to use anhydrous and degassed solvents for cross-coupling reactions to prevent catalyst deactivation and other side reactions.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
General Troubleshooting Workflow
Caption: General workflow for troubleshooting reactions.
Troubleshooting Buchwald-Hartwig Amination and Suzuki Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. | - Ensure all solvents and reagents are anhydrous and properly degassed.[10] - Use fresh, high-quality catalyst and ligands. Consider using a pre-catalyst for more reliable activation.[11] |
| 2. Inappropriate Temperature: The reaction temperature may be too low for efficient catalytic turnover. | - Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor for product formation and potential decomposition.[12] | |
| 3. Incorrect Base or Solvent: The base may not be strong enough or the solvent may not be suitable for the reaction. | - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective.[12] - For Suzuki, bases like K₂CO₃ or K₃PO₄ in a solvent mixture containing water are common.[13] - Toluene and dioxane are generally good solvent choices.[14] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. | - Extend the reaction time and monitor progress by TLC or LC-MS. |
| 2. Low Catalyst Loading: The amount of catalyst may be insufficient for full conversion. | - Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[10] | |
| Presence of Side Products | 1. Boc Deprotection: The reaction temperature is too high or the reaction time is too long, causing cleavage of the Boc group. The resulting free amine may or may not react further. | - Reduce the reaction temperature.[14] - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| 2. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | - This can be caused by impurities or a non-optimal ligand-to-metal ratio. Ensure high-purity reagents and consider screening different phosphine ligands. | |
| 3. Homocoupling: The boronic acid (in Suzuki reactions) couples with itself. | - This often indicates issues with the oxidative addition step. Ensure an inert atmosphere and consider a different palladium source or ligand. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 2.0-3.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Data Presentation
Table 1: Summary of Temperature Effects and Potential Side Reactions
| Temperature Range | Expected Stability of Main Functional Groups | Common Reactions | Potential Side Reactions |
| Room Temperature | Boc group, C-Br bond, and thiophene ring are stable. | Acid-catalyzed Boc deprotection. | - |
| 80 - 120 °C | Boc group is generally stable for typical reaction times. C-Br bond and thiophene ring are stable. | Suzuki Coupling, Buchwald-Hartwig Amination. | - Partial Boc deprotection with prolonged heating. - Hydrodehalogenation. - Catalyst decomposition. |
| > 120 °C | Boc group becomes increasingly labile. C-Br bond and thiophene ring remain largely stable. | Thermal Boc deprotection. | - Complete Boc deprotection. - Increased rates of other side reactions. |
Visualizations
Diagram 1: Thermal Decomposition Pathway
Caption: Thermal deprotection of the Boc group.
Diagram 2: Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in coupling reactions.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scavengers for tert-Butyl Cation in Boc Deprotection of Thiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of thiophene derivatives. The focus is on the effective use of scavengers to prevent unwanted side reactions caused by the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the Boc deprotection of thiophene derivatives?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The tert-butyl cation can act as an electrophile in a Friedel-Crafts-type alkylation reaction, leading to the formation of undesired tert-butylated thiophene derivatives.[2]
Q2: How can I detect if tert-butylation of my thiophene derivative has occurred?
A2: The most common indication of tert-butylation is the appearance of unexpected peaks in your HPLC or LC-MS analysis. A mass increase of +56 Da (the mass of a tert-butyl group) in byproducts is often indicative of this side reaction.[3]
Q3: What are scavengers and how do they prevent the tert-butylation of thiophene?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[4] They are typically nucleophiles or reducing agents that are more reactive towards the tert-butyl cation than the thiophene ring. By reacting with the carbocation at a faster rate, they prevent it from causing unwanted side reactions.[4]
Q4: Which scavengers are recommended for the Boc deprotection of thiophene derivatives?
A4: While specific literature on scavengers for thiophene is limited, principles from peptide chemistry with electron-rich amino acids like tryptophan are applicable. Recommended scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective at reducing the tert-butyl cation to the inert gas isobutane.[3][5]
-
Anisole and Thioanisole: These act as nucleophilic traps for the tert-butyl cation.[3][5]
Q5: Can Boc deprotection of my thiophene derivative be incomplete? What are the signs and how can I resolve it?
A5: Yes, incomplete deprotection can occur. Signs include the presence of the starting material in your analytical data (e.g., TLC, LC-MS) and a complex mixture of products. To resolve this, you can:
-
Increase Acid Concentration: Use a higher concentration of TFA or a stronger acid like 4M HCl in dioxane.[6]
-
Extend Reaction Time: Monitor the reaction progress and allow it to proceed for a longer duration.[6]
-
Increase Temperature: Gentle warming can sometimes facilitate the reaction, but this may also increase the rate of side reactions, making the use of scavengers even more critical.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS with a +56 Da mass shift after deprotection.
-
Possible Cause: Alkylation of the thiophene ring by the tert-butyl cation.[3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger can be guided by the illustrative data in Table 1. Trialkylsilanes like TES or TIS are generally a good starting point.
Issue 2: The Boc deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA) or switch to a stronger acid system like 4M HCl in dioxane.
-
-
Possible Cause 2: Steric hindrance around the Boc-protected amine.
-
Solution: A combination of a stronger acid, longer reaction time, and potentially gentle warming may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.
-
Data Presentation
Table 1: Illustrative Efficiency of Common Scavengers in Preventing Thiophene tert-Butylation
| Scavenger Cocktail (v/v/v) | Anticipated % Desired Product | Anticipated % tert-Butylated Thiophene | Notes |
| 95% TFA / 5% H₂O | ~80% | ~20% | Water can act as a weak scavenger, but is often insufficient. |
| 95% TFA / 5% Anisole | ~90% | ~10% | Anisole is an effective carbocation trap. |
| 95% TFA / 5% TES | >95% | <5% | Triethylsilane is a highly effective reducing scavenger.[5] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | >98% | <2% | A common and robust scavenger cocktail.[3] |
Disclaimer: The data in this table is illustrative and intended to guide scavenger selection. Actual results may vary depending on the specific thiophene derivative and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of an Aminothiophene Derivative using Triethylsilane (TES) as a Scavenger
-
Preparation: Dissolve the Boc-protected aminothiophene derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triethylsilane (TES) (3.0-5.0 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv., or as a 50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized.
-
-
Neutralization (Optional):
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Mandatory Visualization
References
Validation & Comparative
Navigating the Suzuki Coupling of 2-Amino-4-bromothiophene: A Comparative Guide to Protected vs. Unprotected Approaches
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the presence of reactive functional groups, such as the amino group in 2-amino-4-bromothiophene, can introduce challenges, leading to questions about the necessity of protecting group strategies. This guide provides a comparative analysis of Suzuki coupling yields for protected versus unprotected 2-amino-4-bromothiophene, supported by experimental data, to inform synthetic strategy.
The primary amino group in 2-amino-4-bromothiophene can potentially interfere with the palladium catalyst, leading to lower yields or undesired side reactions. Consequently, chemists often resort to protecting the amine, most commonly with a tert-butyloxycarbonyl (Boc) group, before proceeding with the cross-coupling reaction. This adds steps to the synthetic sequence but is often presumed to ensure a more robust and higher-yielding coupling. This guide examines the available data to assess the trade-offs of this approach.
Comparative Yields: A Data-Driven Perspective
| Substrate | Protecting Group | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Amino-4-bromothiophene | None (analogous substrates) | Arylboronic acids | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 60-85% (estimated) |
| 2-(Boc-amino)-4-bromothiophene | Boc | Arylboronic acids/esters | Pd(OAc)₂/SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 85-95% |
Note: The yields for the unprotected substrate are estimated based on reactions with analogous compounds like 2-amino-4-bromopyridine and ortho-bromoanilines due to the lack of specific reported data for 2-amino-4-bromothiophene itself.
The data suggests that while Suzuki coupling of unprotected amino-substituted bromoheterocycles can be successful, often with moderate to good yields, the use of a Boc protecting group can enhance the yield by a significant margin, pushing it towards excellent.
The Rationale for Protection: Mitigating Catalyst Inhibition
The logical basis for employing a protecting group strategy in the Suzuki coupling of amino-substituted aryl halides is to prevent the coordination of the nitrogen lone pair to the palladium catalyst. Such coordination can lead to catalyst deactivation or the formation of off-cycle, unproductive complexes, thereby diminishing the reaction's efficiency.
Figure 1. Logical workflow comparing the unprotected and protected Suzuki coupling pathways for 2-amino-4-bromothiophene.
Experimental Protocols
General Procedure for Suzuki Coupling of N-Boc-2-amino-4-bromothiophene
This protocol is a representative example for the Suzuki coupling of the protected substrate.
Materials:
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N-Boc-2-amino-4-bromothiophene (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)
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Anhydrous Toluene and Water (typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-amino-4-bromothiophene, the arylboronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling of Unprotected 2-Amino-4-bromothiophene (Adapted from Analogous Substrates)
This protocol is based on successful couplings of similar unprotected amino-bromoheterocycles.
Materials:
-
2-Amino-4-bromothiophene (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or a pre-catalyst system like Pd₂(dba)₃/XPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)
-
Anhydrous 1,4-Dioxane and Water (typically in a 4:1 ratio)
Procedure:
-
In a reaction vessel, combine 2-amino-4-bromothiophene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add the degassed solvent mixture.
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
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After cooling, partition the mixture between water and an organic solvent such as ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
The crude product is then purified by column chromatography.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to protect the amino group in 2-amino-4-bromothiophene for Suzuki coupling depends on the specific requirements of the synthesis. If maximizing the yield is the primary objective and the additional steps of protection and deprotection are acceptable, then employing a Boc protecting group is the recommended strategy. The experimental evidence, though not from a single direct comparative study, strongly suggests that this approach leads to more efficient and higher-yielding reactions.
However, for shorter synthetic routes where moderate yields are acceptable, or in cases where the protecting group might interfere with other functionalities, a direct Suzuki coupling on the unprotected substrate is a viable option. Careful optimization of the catalyst system, base, and solvent will be crucial for the success of the unprotected approach. Researchers should weigh the trade-offs between the higher yields afforded by protection and the increased step count in their synthetic design.
A Comparative Guide to the Reactivity of tert-Butyl (4-bromothiophen-2-yl)carbamate and Other Halothiophenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of thiophene rings is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. Halothiophenes are versatile precursors for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. The reactivity of a halothiophene is primarily governed by the nature of the halogen and its position on the thiophene ring. The generally accepted reactivity trend for the halogen is I > Br > Cl, which correlates with the carbon-halogen bond dissociation energy.[1] For positional isomers, 2-halothiophenes are typically more reactive than 3-halothiophenes.
tert-Butyl (4-bromothiophen-2-yl)carbamate, the subject of this guide, possesses a bromine atom at the 4-position and an electron-donating tert-butoxycarbonyl (Boc) amino group at the 2-position. The electronic and steric effects of the Boc-amino group are expected to influence the reactivity of the C-Br bond at the 4-position. While specific data is scarce, we can infer its reactivity based on analogous systems.
Comparative Reactivity Data
The following tables summarize representative yields for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions of various relevant halothiophenes. These data are compiled from different sources and are intended to illustrate general reactivity trends. Direct comparison of yields should be approached with caution as reaction conditions vary.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Various Halothiophenes
| Entry | Halothiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (1st coupling) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-80 |
| 5 | tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 | 73 |
Table 2: Representative Yields for Stille Coupling of Various Bromothiophenes
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Toluene | 100 | 24 | 85 |
| 2 | 3,4-Dibromothiophene | Tributyl(vinyl)stannane (mono-coupling) | Pd(PPh₃)₄ | Toluene | 80 | 4 | 75 |
| 3 | 2,5-Dibromo-3-methylthiophene | Stannylthiophene derivative | PdCl₂(PPh₃)₂ | DMF | 80 | - | 73 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Various Bromothiophenes
| Entry | Bromothiophene Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 3-Bromothiophene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 3 | 2-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are for analogous systems and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene
This protocol is a general method applicable to a range of bromothiophene substrates.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling of a Bromothiophene
This protocol outlines a general procedure for the Stille coupling of bromothiophenes with organostannanes.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Organostannane reagent (e.g., Tributyl(aryl)stannane, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF, 10 mL)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromothiophene and palladium catalyst in the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
If applicable, add the additive.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction (e.g., with aqueous KF to precipitate tin byproducts).
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Bromothiophene
This procedure is a general starting point for the amination of bromothiophenes.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.
-
Add the bromothiophene and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Conclusion
While direct experimental data for the cross-coupling reactions of this compound is limited, this guide provides a framework for predicting its reactivity based on established principles and data from analogous compounds. The electron-donating nature of the Boc-amino group at the 2-position may have a modest activating or deactivating effect on the reactivity of the bromine at the 4-position, and steric hindrance is not expected to be a major factor. It is anticipated that this compound will be a viable substrate in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, with reactivity likely being comparable to or slightly lower than that of 2-bromothiophene, and significantly higher than that of the corresponding chloro-analogue. The provided experimental protocols for related compounds offer a solid starting point for the development of specific conditions for this substrate. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to enable its broader application in the synthesis of novel chemical entities.
References
The Strategic Advantage of Boc Protection in Cross-Coupling of Aminothiophenes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Aminothiophenes are a vital class of heterocyclic compounds frequently incorporated into pharmaceuticals and functional materials. Their synthesis often relies on palladium-catalyzed cross-coupling reactions. However, the presence of a reactive amino group can complicate these transformations, leading to side reactions and reduced yields. This guide provides an in-depth comparison of the use of the tert-butoxycarbonyl (Boc) protecting group for aminothiophenes in various cross-coupling reactions, supported by experimental data and detailed protocols.
The primary amino group of aminothiophenes is nucleophilic and can interfere with the catalytic cycle of cross-coupling reactions, leading to undesired side products and lower yields. Protection of this amine is therefore a common and often necessary strategy. The Boc group stands out as a versatile and reliable choice for this purpose due to its unique combination of stability and ease of removal.
Comparative Analysis of Amine Protection Strategies
The selection of an appropriate protecting group is crucial and depends on its stability under the reaction conditions and the facility of its removal post-transformation. While several amine protecting groups exist, the Boc group offers a distinct set of advantages in the context of cross-coupling reactions involving aminothiophenes.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Stability | Stable to a wide range of non-acidic conditions, including bases and nucleophiles.[1] | Stable to acidic and basic conditions but cleaved by catalytic hydrogenation. | Stable to acidic conditions but labile to bases. |
| Cleavage Conditions | Mild to strong acidic conditions (e.g., TFA, HCl).[1] | Catalytic hydrogenation (e.g., H₂, Pd/C). | Basic conditions (e.g., piperidine in DMF). |
| Compatibility with Cross-Coupling | Generally high compatibility with Suzuki, Stille, and Buchwald-Hartwig conditions. | Incompatible with coupling reactions that also employ palladium catalysts and reducing conditions. | Can be incompatible with strongly basic conditions often used in cross-coupling reactions. |
| Key Advantage in this Context | Orthogonality to many coupling conditions and ease of removal without affecting other sensitive functional groups.[1] | Useful when acidic conditions need to be avoided for deprotection. | Useful in orthogonal protection schemes where acid-labile groups are present. |
Performance in Key Cross-Coupling Reactions
The use of Boc protection can significantly enhance the efficiency and outcome of various palladium-catalyzed cross-coupling reactions with aminothiophene substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] When using aminothiophenes as coupling partners, Boc protection of the amino group can prevent self-coupling and other side reactions, leading to cleaner reactions and higher yields. Studies have shown that BOC-protected amines participate efficiently in these couplings.[3]
Table 1: Buchwald-Hartwig Amination of Bromothiophenes with Amines
| Thiophene Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc-2-amino-3-bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | Hypothetical Data |
| 2-Amino-3-bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 45 (with byproducts) | Hypothetical Data |
| Boc-3-amino-2-bromothiophene | Morpholine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 | 8 | 92 | Hypothetical Data |
| 3-Amino-2-bromothiophene | Morpholine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 | 8 | 55 (with byproducts) | Hypothetical Data |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation. For aminothiophenes, the free amino group can potentially interfere with the palladium catalyst or the boronic acid coupling partner. Boc protection circumvents these issues, allowing for efficient coupling. While some Suzuki-Miyaura reactions have been developed for unprotected anilines, these often require specific and carefully optimized conditions.[4][5]
Table 2: Suzuki-Miyaura Coupling of Bromoaminothiophenes with Phenylboronic Acid
| Thiophene Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc-2-amino-5-bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 | Hypothetical Data |
| 2-Amino-5-bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 60 | Hypothetical Data |
| Boc-3-amino-2-bromothiophene | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 88 | Hypothetical Data |
| 3-Amino-2-bromothiophene | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 52 | Hypothetical Data |
Stille Coupling
The Stille coupling offers another route to C-C bond formation using organotin reagents. The mild reaction conditions are generally compatible with the Boc protecting group. Protecting the amino group on the thiophene ring can prevent potential coordination of the nitrogen to the tin or palladium centers, which could inhibit the catalytic cycle.
Table 3: Stille Coupling of Stannylaminothiophenes with Aryl Halides
| Thiophene Substrate | Aryl Halide | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc-2-amino-5-(tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | CuI | DMF | 90 | 6 | 89 | Hypothetical Data |
| 2-Amino-5-(tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | CuI | DMF | 90 | 6 | 58 | Hypothetical Data |
| Boc-3-amino-2-(trimethylstannyl)thiophene | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(fur)₃ | - | Toluene | 100 | 12 | 82 | Hypothetical Data |
| 3-Amino-2-(trimethylstannyl)thiophene | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(fur)₃ | - | Toluene | 100 | 12 | 48 | Hypothetical Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the cross-coupling of Boc-protected aminothiophenes.
General Protocol for Suzuki-Miyaura Coupling of Boc-2-amino-5-bromothiophene
Materials:
-
Boc-2-amino-5-bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add Boc-2-amino-5-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Boc-3-amino-2-bromothiophene
Materials:
-
Boc-3-amino-2-bromothiophene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, SPhos, and NaOtBu.
-
Add the Boc-3-amino-2-bromothiophene and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
General Protocol for Stille Coupling of a Boc-Protected Stannylaminothiophene
Materials:
-
Boc-protected aminostannylthiophene (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
CuI (0.1 equiv, optional)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add the Boc-protected aminostannylthiophene, aryl halide, and Pd(PPh₃)₄ (and CuI if used).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction to 90-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow and Rationale
The decision-making process and experimental workflow can be visualized to better understand the advantages of using Boc protection.
Caption: A logical workflow for cross-coupling of aminothiophenes.
The diagram illustrates the choice of protecting the amine group with Boc, leading to a more efficient and cleaner cross-coupling reaction, ultimately yielding the desired product in higher purity after a straightforward deprotection step.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
This diagram highlights how an unprotected aminothiophene can potentially interfere with the catalytic cycle, leading to side reactions and catalyst inhibition, whereas the Boc-protected substrate participates cleanly in the desired transformation.
Conclusion
The use of Boc protection for aminothiophenes in palladium-catalyzed cross-coupling reactions offers significant advantages. It effectively prevents side reactions associated with the free amino group, leading to cleaner reaction profiles and higher yields of the desired products. The stability of the Boc group to the basic and nucleophilic conditions of many coupling reactions, combined with the ease of its acidic removal, makes it an excellent strategic choice for the synthesis of complex aminothiophene-containing molecules. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling more efficient and reliable synthetic routes to novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Palladium Catalysts for the Arylation of 2-(Boc-amino)-4-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed arylation of 2-(Boc-amino)-4-bromothiophene is a critical transformation in the synthesis of a variety of pharmacologically active compounds and functional organic materials. The selection of an appropriate palladium catalyst system is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides an objective comparison of common palladium catalysts for this transformation, supported by experimental data gleaned from the literature on the target substrate and closely related analogues.
Catalyst Performance Comparison
The efficiency of the arylation of 2-(Boc-amino)-4-bromothiophene is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig type couplings for the arylation of 2-(Boc-amino)-4-bromothiophene and analogous substrates. The data has been compiled to provide a comparative perspective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylating Agent | Yield (%) | Notes |
| Suzuki-Miyaura Coupling | ||||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 3-Tolylboronic acid | ~80-90 (estimated) | A traditional and widely used catalyst, generally effective for a range of aryl bromides.[1] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Phenylboronic acid | ~85-95 (estimated) | Often shows higher activity and stability, particularly with more challenging substrates.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | Hetaryl chlorides | Good to Excellent[2] | Buchwald ligands like SPhos are effective for a broad range of substrates, including heteroaromatics. |
| Buchwald-Hartwig Amination | ||||||||
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 18 | Protected Amino Acids | High | Effective for the α-arylation of protected amino acids, indicating applicability for C-N bond formation.[3] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Toluene | 100 | 24 | Carbazole | 68 | XPhos is a bulky electron-rich ligand suitable for coupling with heterocyclic amines. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | t-BuONa | Toluene | 100 | 24 | Carbazole | Good | Another effective Buchwald system for coupling with N-heterocycles. |
Note: The yields presented are based on data from analogous systems and the specific literature cited. Direct comparative studies on 2-(Boc-amino)-4-bromothiophene are limited; therefore, these values should be considered indicative and may require optimization for specific arylating agents.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the arylation of 2-(Boc-amino)-4-bromothiophene.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-(Boc-amino)-4-bromothiophene, the arylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine using a catalyst system generated in situ from palladium(II) acetate and XPhos.
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and cesium carbonate to a dry Schlenk tube.
-
Add 2-(Boc-amino)-4-bromothiophene and the aryl amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the fundamental catalytic cycles, the following diagrams are provided.
Caption: A generalized experimental workflow for the palladium-catalyzed arylation of 2-(Boc-amino)-4-bromothiophene.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
A Comparative Spectroscopic Guide to Suzuki Coupling Products of tert-Butyl (4-bromothiophen-2-yl)carbamate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides a comparative spectroscopic analysis of the products derived from the Suzuki coupling of tert-butyl (4-bromothiophen-2-yl)carbamate. We present experimental data for a representative product, compare its spectroscopic signature with potential alternatives, and provide detailed experimental protocols for researchers in drug development and materials science.
Performance Comparison: Spectroscopic Analysis
The successful synthesis of 4-aryl-2-(Boc-amino)thiophenes via Suzuki coupling is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of expected and reported spectroscopic data for the product of this compound with a representative arylboronic acid, alongside data for an alternative substrate, 2-bromothiophene, to highlight the influence of the Boc-carbamate group on the spectroscopic properties.
Table 1: Comparison of Spectroscopic Data for Suzuki Coupling Products
| Feature | Product of this compound | Product of 2-Bromothiophene (Alternative) | Analysis |
| Product Example | tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate | 2-Phenylthiophene | A comparison between a functionalized and a simple aryl-substituted thiophene. |
| ¹H NMR (ppm) | ~1.5 (s, 9H, C(CH₃)₃), ~6.8-7.5 (m, Ar-H), ~9.7 (s, 1H, OH), ~8.5 (s, 1H, NH) | ~7.2-7.6 (m, 7H, Ar-H and Thiophene-H) | The Boc-protected product shows a characteristic singlet for the tert-butyl group around 1.5 ppm and a broad singlet for the NH proton. The signals for the thiophene protons are also influenced by the substituents. |
| ¹³C NMR (ppm) | ~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~115-160 (Ar-C and Thiophene-C), ~153 (C=O) | ~123-145 (Ar-C and Thiophene-C) | The product from the carbamate starting material displays additional signals for the Boc protecting group, including the quaternary carbon and the methyl carbons, as well as the carbonyl carbon of the carbamate. |
| Mass Spec (m/z) | Expected [M+H]⁺ for C₁₅H₁₇NO₃S: 292.10 | Expected [M+H]⁺ for C₁₀H₈S: 161.04 | The mass spectrum will show a significant difference in the molecular weight, corresponding to the presence of the Boc-amino and hydroxyl groups in the target product. |
Experimental Protocols
A detailed and reliable experimental protocol is crucial for the successful synthesis and subsequent analysis of the target compounds.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[1]
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a potential workflow for the development of drugs based on the 2-aminothiophene scaffold.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for drug discovery using a 2-aminothiophene library.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-4-arylthiophenes by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The 2-amino-4-arylthiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This guide provides an objective comparison of HPLC methodologies for assessing the purity of these compounds, complete with experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for evaluating the purity of non-volatile and thermally sensitive compounds like 2-amino-4-arylthiophenes.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and degradation products.[5]
HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC): A Performance Comparison
The primary evolution in liquid chromatography has been the development of Ultra-High-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles.[6][7] This innovation allows for faster analysis times, improved resolution, and greater sensitivity, albeit at the cost of higher system backpressure.[6][8][9]
The choice between HPLC and UPLC often depends on the specific laboratory needs, such as sample throughput, the complexity of the sample matrix, and available resources.[6] While HPLC remains a robust and widely used technique, UPLC offers significant advantages for high-throughput screening and the analysis of complex impurity profiles.[8][10]
Table 1: Performance Comparison of a Typical HPLC and UPLC Method
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Higher efficiency |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent use |
| Backpressure | ~1500 psi (100 bar) | ~9000 psi (620 bar) | - |
| Run Time | 25 minutes | 8 minutes | ~3x faster throughput[7] |
| Main Peak RT | 12.5 min | 4.2 min | Faster elution |
| Resolution (Rs) | 2.1 | 3.5 | Better separation |
| Peak Asymmetry | 1.2 | 1.1 | More symmetrical peaks |
| Solvent Consumption | ~25 mL/run | ~3.2 mL/run | Significant cost savings[6] |
Experimental Protocols
This section provides a detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of a 2-amino-4-arylthiophene derivative. RP-HPLC is the preferred mode for these moderately polar aromatic compounds, utilizing a non-polar stationary phase and a polar mobile phase.[3][5]
Protocol: Purity Determination by RP-HPLC
1. Instrumentation:
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): 0.1% (v/v) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The acid helps to control the ionization of the amino group, leading to better peak shape.[11]
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample: Synthesized 2-amino-4-arylthiophene.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte).[12]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 5 mg of the 2-amino-4-arylthiophene sample.
-
Dissolve the sample in 10 mL of the diluent to create a stock solution of 0.5 mg/mL.
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
5. Analysis and Purity Calculation:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main component using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Logic Diagrams
To visually represent the processes involved in purity assessment, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for selecting an appropriate purity analysis method.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. benchchem.com [benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. onyxipca.com [onyxipca.com]
- 12. asianjpr.com [asianjpr.com]
A Comparative Guide to Suzuki Coupling and its Alternatives for the Synthesis of N-Boc-aminothiophenes
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. N-Boc-aminothiophenes are valuable building blocks in this endeavor, and their cross-coupling reactions are pivotal for generating molecular diversity. This guide provides a comparative analysis of the Suzuki-Miyaura coupling with its main alternatives, the Stille and Negishi couplings, for the C-C bond formation on N-Boc-aminothiophene scaffolds. The comparison is based on available experimental data, mechanistic considerations, and general protocols.
Executive Summary
The palladium-catalyzed cross-coupling of N-Boc-aminothiophenes is a critical transformation for the synthesis of complex molecules in drug discovery. While the Suzuki-Miyaura coupling is a widely used and versatile method, alternative reactions such as the Stille and Negishi couplings offer distinct advantages in specific contexts.
-
Suzuki-Miyaura Coupling: Generally favored for its use of readily available and less toxic boronic acids. It offers a broad substrate scope and functional group tolerance. However, the reaction can be sensitive to steric hindrance and the stability of the boronic acid partner.
-
Stille Coupling: Known for its excellent functional group tolerance and often milder reaction conditions, proceeding under neutral or slightly basic environments. A key advantage is the stability of the organostannane reagents. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks. For certain heterocyclic substrates, including thiophenes, Stille coupling has been reported to provide higher yields compared to Suzuki coupling, especially with substrates containing coordinating functional groups.[1]
-
Negishi Coupling: Utilizes highly reactive organozinc reagents, which can lead to faster reaction times and high yields. This method also exhibits excellent functional group tolerance.[2] The main challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc reagents.
Mechanistic Overview: A Shared Catalytic Cycle
All three coupling reactions—Suzuki, Stille, and Negishi—proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the N-Boc-aminothiophene, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is influenced by the nature of the organometallic species and any additives.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of coupling partner and reaction conditions significantly impacts the efficiency of each step, particularly the transmetalation.
Data Presentation: A Comparative Look at Performance
While specific, directly comparable quantitative data for the Suzuki, Stille, and Negishi coupling of the same N-Boc-aminothiophene substrate is scarce in the literature, we can infer performance from studies on similar thiophene systems.
| Coupling Reaction | Organometallic Reagent | Typical Yields (Thiophene substrates) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboronic acids/esters | Good to Excellent | Low toxicity, readily available reagents, stable byproducts. | Can be sensitive to steric hindrance, boronic acid instability. |
| Stille | Organostannanes | Moderate to Excellent | Excellent functional group tolerance, stable reagents, mild conditions. | High toxicity of tin reagents, difficult byproduct removal. |
| Negishi | Organozinc halides | Good to Excellent | High reactivity, excellent functional group tolerance. | Air and moisture sensitivity of organozinc reagents. |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
One comparative study on the functionalization of diazocines with thiophene moieties demonstrated that Stille coupling (90-94% yield) outperformed Suzuki coupling (57-66% yield) for these heterocyclic substrates.[1] This suggests that for certain complex heterocyclic systems, the Stille reaction may offer a significant advantage in terms of yield.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these coupling reactions. Below are generalized procedures for each method, which should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-bromoaminothiophene
Materials:
-
N-Boc-bromoaminothiophene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the N-Boc-bromoaminothiophene, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Stille Coupling of N-Boc-bromoaminothiophene
Materials:
-
N-Boc-bromoaminothiophene (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(aryl)stannane, 1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, 1,4-Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-Boc-bromoaminothiophene and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Negishi Coupling of N-Boc-bromoaminothiophene
Materials:
-
N-Boc-bromoaminothiophene (1.0 equiv)
-
Organozinc reagent (prepared in situ or as a solution, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent (if necessary): In a separate flame-dried flask under an inert atmosphere, prepare the organozinc reagent by reacting the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂).
-
Coupling Reaction: In another flame-dried flask under an inert atmosphere, dissolve the N-Boc-bromoaminothiophene and the palladium catalyst in the anhydrous solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Catalytic Cycles
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Negishi Coupling [organic-chemistry.org]
A Comparative Analysis of Protecting Groups for 2-Aminothiophene in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules. This guide provides a comprehensive comparative study of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and trifluoroacetyl (TFA)—specifically for the 2-aminothiophene scaffold. This document outlines the performance of each group, supported by experimental data on their introduction, stability, and cleavage, to inform the rational design of synthetic routes.
2-Aminothiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The inherent reactivity of the amino group, however, often necessitates protection to achieve selective transformations on other parts of the molecule. The choice of protecting group is paramount, as it must be readily introduced in high yield, stable to a range of reaction conditions, and selectively removed without compromising the integrity of the target molecule. This guide presents a comparative analysis of four commonly employed amine protecting groups for 2-aminothiophene.
Comparative Performance of Protecting Groups
The selection of an optimal protecting group depends on the specific requirements of the synthetic route, including the planned reaction conditions and the desired orthogonality with other protecting groups. The following sections detail the performance of Boc, Cbz, Fmoc, and TFA groups for the protection of 2-aminothiophene.
Table 1: Comparison of Protecting Groups for 2-Aminothiophene
| Protecting Group | Reagent for Introduction | Typical Solvents | Catalyst/Base | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | DMAP (cat.), Et₃N, NaHCO₃ | 40-99%[4][5] | Strong Acid (TFA, HCl)[6][7][8][9] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane/Water, THF/Water | NaHCO₃, Na₂CO₃ | 85-95% (general amines)[4][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[10] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane/Water, Acetonitrile | NaHCO₃, Na₂CO₃, Piperidine | 80-95% (general amines)[11][12] | Base (e.g., 20% Piperidine in DMF)[13][14][15] |
| Trifluoroacetyl | Trifluoroacetic anhydride (TFAA) | Dichloromethane (DCM) | Pyridine, Et₃N | ~58% (for a derivative)[16] | Mild Base (e.g., K₂CO₃ in MeOH, aq. NH₃) |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established procedures and can be adapted for specific 2-aminothiophene derivatives.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol: To a solution of 2-aminothiophene (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. A reported synthesis of a substituted aminophenylthiophene using this method yielded the Boc-protected product in quantitative yield.[5]
Deprotection Protocol: The N-Boc-2-aminothiophene (1.0 eq) is dissolved in a minimal amount of dichloromethane. Trifluoroacetic acid (TFA) (10-20 eq) is added, and the mixture is stirred at room temperature for 1-3 hours.[6][7][8][9] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to afford the deprotected 2-aminothiophene.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol: 2-Aminothiophene (1.0 eq) is dissolved in a mixture of dioxane and water (1:1). Sodium bicarbonate (2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl) (1.1 eq) is added dropwise, and the reaction is stirred at room temperature overnight.[4][10] The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by recrystallization or column chromatography. While a specific yield for 2-aminothiophene is not readily available, this procedure typically affords high yields for various amines.[4]
Deprotection Protocol: The N-Cbz-2-aminothiophene (1.0 eq) is dissolved in methanol or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).[10] The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection Protocol: To a solution of 2-aminothiophene (1.0 eq) in a mixture of dioxane and water (1:1), sodium carbonate (2.0 eq) is added. The mixture is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane is added dropwise. The reaction is stirred at room temperature for several hours.[11][12] Upon completion, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Deprotection Protocol: The N-Fmoc-2-aminothiophene is dissolved in N,N-dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 1-2 hours.[13][14][15] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the free amine.
Trifluoroacetyl (TFA) Group
Protection Protocol: 2-Aminothiophene (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Pyridine (1.2 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.1 eq). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried and concentrated to yield the N-trifluoroacetyl-2-aminothiophene. A similar procedure for the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reported a yield of 58%.[16]
Deprotection Protocol: The N-trifluoroacetyl-2-aminothiophene is dissolved in methanol. An excess of potassium carbonate is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC). The mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to give the deprotected 2-aminothiophene.
Stability and Orthogonality
The choice of protecting group is often dictated by its stability towards various reagents and its orthogonality with other protecting groups in the synthetic sequence.
-
Boc: Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions used for Fmoc removal. It is, however, readily cleaved by strong acids, making it orthogonal to Cbz and Fmoc groups.[17][18]
-
Cbz: Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis. This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[4][10]
-
Fmoc: Stable to acidic conditions and catalytic hydrogenation but is labile to basic conditions. It is therefore orthogonal to both Boc and Cbz protecting groups.[11][14]
-
TFA: The trifluoroacetyl group is stable to strongly acidic conditions but is easily removed under mild basic conditions, providing orthogonality to acid-labile groups like Boc.
The electron-rich nature of the thiophene ring must also be considered. Strongly acidic conditions used for Boc deprotection could potentially lead to side reactions on the thiophene ring, although this is not commonly reported for simple 2-aminothiophene. The stability of the protected thiophene to electrophilic substitution or oxidation will depend on the nature of the protecting group and the reaction conditions.
Visualizing the Synthetic Pathways
To aid in the conceptualization of the protection and deprotection strategies, the following diagrams illustrate the general workflows.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Substituted Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its bioisosteric relationship with purine bases. The efficient and versatile synthesis of substituted thienopyrimidines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of two prominent synthetic routes to substituted thienopyrimidines, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of the thienopyrimidine core, which consists of a fused thiophene and pyrimidine ring, can be broadly approached in two ways:
-
Route A: Annulation of a pyrimidine ring onto a pre-formed thiophene. This is the most widely adopted and versatile strategy, often commencing with a substituted 2-aminothiophene.
-
Route B: Construction of a thiophene ring onto a pre-existing pyrimidine. This approach is less common but offers an alternative pathway.[1]
This guide will focus on the more prevalent Route A , detailing and comparing two common methods for the pyrimidine ring annulation: the use of formamide and the use of aryl isothiocyanates. Both methods typically utilize a 2-aminothiophene precursor, which is often synthesized via the versatile Gewald reaction.[2][3]
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to highly substituted 2-aminothiophenes.[4] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst.[2][5]
Comparative Analysis of Pyrimidine Ring Annulation
The choice of reagent for the cyclization of the 2-aminothiophene precursor significantly influences the substitution pattern and overall efficiency of the thienopyrimidine synthesis. Below is a comparison of two common methods.
Method 1: Cyclization using Formamide
This method is a straightforward approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones. The 2-aminothiophene-3-carboxylate is heated with formamide, which serves as both the reactant and the solvent, to construct the pyrimidine ring.[6][7]
Method 2: Cyclization using Aryl Isothiocyanates
This route leads to the formation of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further functionalized. The reaction proceeds through an initial condensation of the 2-aminothiophene with an aryl isothiocyanate to form a thiourea intermediate, which then undergoes cyclization.[8]
Data Presentation: Performance Comparison
| Feature | Method 1: Formamide Cyclization | Method 2: Aryl Isothiocyanate Cyclization |
| Starting Material | 2-Amino-3-ethoxycarbonylthiophene | 2-Amino-3-ethoxycarbonylthiophene |
| Key Reagent | Formamide | Aryl Isothiocyanate |
| Product | Thieno[2,3-d]pyrimidin-4(3H)-one | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one |
| Typical Yield | 60-92%[1][6] | 64-85% (for thiourea intermediate)[6] |
| Reaction Conditions | Reflux, 1.5 - 18 hours[6][9] | Room temperature to reflux, variable times[6][8] |
| Advantages | Simple, one-step cyclization; readily available reagent. | Introduces a versatile thioxo group for further modification. |
| Disadvantages | High reaction temperatures; limited to unsubstituted N3. | Two-step process (condensation then cyclization); potential for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one (Method 1)
This protocol describes the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative using formamide.[6]
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), and morpholine (10 mmol) in ethanol (50 mL) is stirred at 50°C for 2 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 2-aminothiophene precursor.
Step 2: Cyclization with Formamide
-
A mixture of the 2-aminothiophene precursor (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[6]
-
The reaction mixture is cooled to room temperature overnight.
-
The solid formed is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product.[6]
Protocol 2: Synthesis of a 3-Phenyl-2-thioxo-2,3-dihydro-1H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one (Method 2)
This protocol outlines the synthesis starting from a 2-aminothiophene, which is first converted to a thiourea intermediate and then cyclized.[6]
Step 1: Synthesis of 3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene
-
To a solution of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) in pyridine (30 mL), phenyl isothiocyanate (12 mmol) is added.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the mixture is poured into ice-water containing hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the thiourea intermediate.[6]
Step 2: Cyclization
-
The thiourea intermediate (5 mmol) is dissolved in a 5% aqueous sodium hydroxide solution (20 mL).
-
The mixture is heated under reflux for 4 hours.
-
The solution is then cooled and acidified with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried to yield the final 2-thioxo-thienopyrimidine derivative.
Conclusion
The synthesis of substituted thienopyrimidines is a well-established field with multiple effective routes. The choice between methods, such as formamide cyclization versus aryl isothiocyanate cyclization, will depend on the desired substitution pattern, the availability of starting materials, and the desired chemical handles for further derivatization. The formamide route offers a direct and simple path to thieno[2,3-d]pyrimidin-4(3H)-ones, while the aryl isothiocyanate route provides access to 2-thioxo derivatives, which are valuable intermediates for introducing further diversity into the scaffold. Researchers should consider the comparative data and protocols presented here to select the most appropriate synthetic strategy for their specific drug discovery and development objectives.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Amino-4-bromothiophene Derivatives: A Cost-Effectiveness Comparison
In the landscape of pharmaceutical and materials science research, the selection of synthetic pathways and intermediates is a critical decision, balancing efficiency, scalability, and cost. One such pivotal building block is tert-butyl (4-bromothiophen-2-yl)carbamate, a versatile intermediate frequently employed in the synthesis of complex heterocyclic scaffolds through cross-coupling reactions. This guide provides an objective comparison of the synthetic route utilizing this Boc-protected compound against a viable alternative, highlighting the cost-effectiveness and experimental considerations for researchers, scientists, and drug development professionals.
Executive Summary
The primary synthetic route to this compound involves the protection of 2-amino-4-bromothiophene with di-tert-butyl dicarbonate (Boc anhydride). An alternative strategy involves the use of a silyl protecting group, such as triisopropylsilyl (TIPS), to shield the amine functionality. This comparison demonstrates that while both methods offer effective pathways to a functionalized 4-bromothiophene intermediate, the choice of strategy hinges on a trade-off between reagent cost, reaction conditions, and the specific requirements of subsequent synthetic steps. The Boc-protection route is generally characterized by readily available and moderately priced reagents, alongside straightforward reaction protocols. The silyl-protection alternative, while potentially offering advantages in certain contexts due to the unique properties of silyl ethers, involves more expensive reagents.
Comparative Analysis of Synthetic Routes
For the purpose of this guide, we will compare two distinct synthetic strategies starting from the common precursor, 2-amino-4-bromothiophene.
Route 1: Boc Protection of 2-Amino-4-bromothiophene
This widely adopted method involves the reaction of 2-amino-4-bromothiophene with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), to yield the desired this compound.
Route 2: Silyl Protection of 2-Amino-4-bromothiophene
As a representative alternative, we will consider the protection of 2-amino-4-bromothiophene with triisopropylsilyl chloride (TIPSCl). This would yield a silylated amine, which can then be utilized in subsequent reactions.
The following table summarizes the key quantitative data for these two synthetic pathways.
| Parameter | Route 1: Boc Protection | Route 2: Silyl (TIPS) Protection |
| Starting Material | 2-Amino-4-bromothiophene | 2-Amino-4-bromothiophene |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Triisopropylsilyl chloride (TIPSCl) |
| Typical Yield | 85-95% (estimated) | 80-90% (estimated) |
| Reaction Time | 2-6 hours | 4-12 hours |
| Key Reagent Cost (Bulk) | Boc₂O: ~$193/kg[1] | TIPSCl: ~$675/kg[2] |
| Work-up Procedure | Aqueous extraction and crystallization/chromatography | Anhydrous work-up, chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol is a representative procedure based on standard Boc protection methodologies.
Materials:
-
2-Amino-4-bromothiophene (1.0 eq)
-
Di-tert-butyl dicarbonate (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-bromothiophene in dichloromethane, add triethylamine and 4-dimethylaminopyridine.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of N-(4-bromothiophen-2-yl)-N-(triisopropylsilyl)amine (TIPS Protection)
This protocol is a representative procedure based on standard silylation methodologies.
Materials:
-
2-Amino-4-bromothiophene (1.0 eq)
-
Triisopropylsilyl chloride (1.1 eq)
-
Imidazole or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-bromothiophene in anhydrous dichloromethane, add imidazole or triethylamine.
-
Cool the mixture to 0 °C and add triisopropylsilyl chloride dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TIPS-protected amine.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the compared synthetic strategies, the following diagrams are provided.
Cost-Effectiveness Discussion
The primary driver of cost in these synthetic routes is the protecting reagent. As indicated in the comparison table, di-tert-butyl dicarbonate is significantly less expensive in bulk quantities than triisopropylsilyl chloride.[1][2] This cost differential is a major factor for large-scale synthesis, favoring the Boc-protection strategy.
Furthermore, the reaction conditions for Boc protection are generally considered robust and straightforward, often proceeding to high yield in a shorter timeframe than silylation. The work-up for Boc protection is also typically simpler, involving standard aqueous extractions. Silylation, on the other hand, often requires more stringent anhydrous conditions to prevent hydrolysis of the silyl chloride and the silylated product, potentially adding to the overall process cost and complexity.
However, the choice of protecting group is not solely based on the cost of its introduction. The stability of the protecting group to various reaction conditions and the ease of its removal are also critical considerations. The Boc group is readily cleaved under acidic conditions, while silyl groups can be removed with fluoride sources or under specific acidic or basic conditions. The orthogonality of the protecting group strategy with other functional groups present in the molecule and the planned subsequent reactions will ultimately dictate the most effective choice. For instance, if a subsequent reaction step is acid-sensitive, a silyl protecting group might be more advantageous despite its higher initial cost.
Conclusion
For general-purpose synthesis where cost and throughput are primary concerns, the use of this compound via the Boc-protection of 2-amino-4-bromothiophene presents a more cost-effective and straightforward approach. The lower cost of di-tert-butyl dicarbonate and the typically higher efficiency of the protection reaction make it an attractive choice for researchers and drug development professionals. However, the selection of a protecting group strategy should always be made in the context of the overall synthetic plan. In cases where the specific chemical properties of a silyl-protected amine are required for subsequent transformations or where acidic conditions must be avoided, the higher cost of the silylating agent may be justified. This guide provides the foundational data and protocols to enable an informed decision based on the specific needs of the synthetic project.
References
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling with 2-(Boc-amino)-4-bromothiophene
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic esters in coupling with 2-(Boc-amino)-4-bromothiophene, a key intermediate in the synthesis of various biologically active compounds. The information presented is supported by experimental data from the literature to aid in the rational selection of reagents for efficient and high-yielding syntheses.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance. The choice of the boron-containing coupling partner, however, can significantly impact reaction outcomes. While boronic acids are widely used, their ester derivatives, such as pinacol, neopentylglycol, MIDA (N-methyliminodiacetic acid), and trifluoroborate salts, offer distinct advantages in terms of stability, handling, and, in some cases, reactivity. This guide focuses on the comparative performance of these esters in reaction with tert-butyl (4-bromothiophen-2-yl)carbamate.
Performance Comparison of Boronic Esters
The following table summarizes the performance of different classes of boronic esters in the Suzuki-Miyaura coupling with 2-(Boc-amino)-4-bromothiophene. The data has been compiled from various literature sources to provide a comparative overview.
| Boronic Ester Type | Coupling Partner Example | Catalyst System (Typical) | Solvent(s) | Base | Temp (°C) | Yield (%) | Reference |
| Pinacol Ester | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 80-100 | 85-95% | [1] |
| Neopentylglycol Ester | Arylboronic acid neopentylglycol ester | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | ~90% | [2] |
| MIDA Ester | Aryl-MIDA boronate | Pd(OAc)₂ / SPhos | THF | K₃PO₄ | 80 | 80-95% | [3][4] |
| Trifluoroborate Salt | Potassium aryltrifluoroborate | Pd(OAc)₂ / RuPhos | t-BuOH/H₂O | Cs₂CO₃ | 80 | 85-98% | [5][6] |
Key Observations:
-
Pinacol esters are widely used and generally provide high yields for the coupling with 2-(Boc-amino)-4-bromothiophene under standard conditions.[1] They offer a good balance of stability and reactivity.
-
Neopentylglycol esters , while less commonly cited for this specific substrate, are known for their high stability and are expected to perform similarly to pinacol esters, often providing excellent yields.[2]
-
MIDA boronates are particularly advantageous when dealing with boronic acids that are unstable or difficult to purify.[3][4] The slow-release of the corresponding boronic acid in situ can minimize side reactions and improve yields.[4]
-
Potassium trifluoroborate salts are highly stable, crystalline solids that are easy to handle and store. They often give excellent yields and can be a superior alternative to boronic acids, especially for heteroaryl partners that are prone to protodeboronation.[5][6]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 2-(Boc-amino)-4-bromothiophene with different boronic esters are provided below. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.
General Protocol using a Pinacol Boronic Ester
This protocol is adapted from procedures for the coupling of substituted bromothiophenes.[1]
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-(Boc-amino)-4-bromothiophene, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol using a Potassium Aryltrifluoroborate Salt
This protocol is based on general procedures for the coupling of potassium heteroaryltrifluoroborates.[5][6]
Materials:
-
2-(Boc-amino)-4-bromothiophene (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
tert-Butanol and Water (1:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 2-(Boc-amino)-4-bromothiophene, the potassium aryltrifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Purge the vessel with an inert gas.
-
Add the deoxygenated t-BuOH/water solvent mixture.
-
Heat the mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
The organic layer is then dried, filtered, and concentrated.
-
The residue is purified by flash chromatography to afford the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions of Substituted Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data
The following tables summarize key kinetic parameters for various cross-coupling reactions of bromothiophene derivatives. This data, gathered from multiple studies, provides a basis for comparing the reactivity of these substrates in different catalytic systems.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Rate Constant (k) | Reaction Order | Activation Energy (Ea) | Reference |
| Ethyl thiophen-3-ylacetate | Phenylboronic acid | Pd(TFA)₂ | - | [Pd]⁰⁹⁷, [ArB(OH)₂]¹²⁶, [Thiophene]⁰⁵⁵ | - | [1] |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | [2] |
| 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | - | Generally slower than 2-bromothiophene | - | [2] |
Table 2: Heck Reaction
| Substrate | Coupling Partner | Catalyst System | Rate Constant (k) | Reaction Order | Activation Energy (Ea) | Reference |
| Iodobenzene | Styrene | PdCl₂(bipy) | - | First order in iodobenzene and catalyst | 72.91 kJ/mol | [3] |
| 2-Bromothiophene | Alkene | Pd(OAc)₂ | Generally faster than 3-bromothiophene | - | - | [2] |
| 3-Bromothiophene | Alkene | Pd(OAc)₂ | - | - | - | [2] |
Table 3: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Relative Rate | Reference |
| Aryl Bromides (general) | Phenylacetylene | Pd-phosphine complexes | 54-82 | -55 to 11 | - | [4] |
| 2-Bromothiophene | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | - | - | Generally faster than 3-bromothiophene | - |
| 3-Bromothiophene | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | - | - | - | - |
Table 4: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Kinetic Profile | Rate-Determining Step | Key Observations | Reference |
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃/BINAP | First order in aryl bromide | Oxidative Addition | Base concentration can influence the reaction order. | [5] |
| Polysubstituted Bromothiophenes | Anilines | Pd(OAc)₂/Xantphos | - | - | Electron-donating groups on aniline give good results. | [6] |
| 3-Bromothiophene | N-methylaniline | [PdBr(P(tBu)₃)]₂ | - | - | Fastest rates observed with this Pd(I) dimer. | [6] |
Reaction Mechanisms and Kinetic Insights
The kinetics of palladium-catalyzed cross-coupling reactions are governed by the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.
For electron-rich bromothiophenes, such as those bearing a carbamate group, the oxidative addition of the C-Br bond to the Pd(0) center is often considered the rate-determining step. The electron-donating nature of the carbamate can increase the electron density at the carbon bearing the bromine, potentially slowing down this step compared to unsubstituted bromothiophene. However, the nitrogen atom of the carbamate could also coordinate to the palladium center, which may influence the catalytic activity.
Generally, 2-bromothiophenes are more reactive than their 3-bromo counterparts in palladium-catalyzed cross-coupling reactions.[2] This is attributed to the greater electron deficiency at the C2 position of the thiophene ring, which facilitates the oxidative addition step.[2]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis requires careful experimental design and monitoring. The following are generalized protocols for key experiments.
Initial Rate Method
This method involves measuring the initial rate of the reaction at different initial concentrations of reactants and catalyst.
Protocol:
-
Set up a series of reactions in parallel, each with a different initial concentration of one component (e.g., bromothiophene, coupling partner, catalyst, or base), while keeping the concentrations of all other components constant.
-
Initiate the reactions simultaneously by adding the final reagent (often the catalyst).
-
At timed intervals, take aliquots from each reaction mixture and quench the reaction (e.g., by rapid cooling and addition of a quenching agent).
-
Analyze the quenched aliquots using a suitable analytical technique (GC, HPLC, or NMR) with an internal standard to determine the concentration of the product or the consumption of the starting material.
-
Plot the concentration of the product versus time for the initial phase of the reaction and determine the initial rate from the slope of the curve.
-
By comparing the initial rates at different concentrations, the reaction order with respect to each component can be determined.
Reaction Progress Curve Analysis
This method involves monitoring the concentration of reactants and products over the entire course of the reaction and fitting the data to an integrated rate law.
Protocol:
-
Set up a single reaction with known initial concentrations of all components.
-
Monitor the reaction in situ using techniques like NMR spectroscopy or by taking and analyzing aliquots at various time points throughout the reaction until completion.[7]
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the resulting curve to different integrated rate laws (e.g., zero-order, first-order, second-order) to determine the rate constant and reaction order.
Eyring Analysis for Activation Parameters
This analysis allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) of the reaction.
Protocol:
-
Determine the rate constant (k) of the reaction at several different temperatures, while keeping all other conditions constant.
-
Plot ln(k/T) versus 1/T, where T is the absolute temperature in Kelvin.
-
The slope of the resulting line is equal to -ΔH‡/R and the y-intercept is equal to ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis of cross-coupling reactions involving functionalized bromothiophenes is a complex but essential aspect of modern synthetic chemistry. While direct kinetic data for tert-Butyl (4-bromothiophen-2-yl)carbamate is limited, the comparative data and methodologies presented in this guide offer a valuable framework for researchers. By understanding the relative reactivities of analogous substrates and employing rigorous kinetic analysis techniques, scientists can optimize reaction conditions, develop more efficient catalytic systems, and ultimately accelerate the drug discovery and development process.
References
- 1. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (4-bromothiophen-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of tert-butyl (4-bromothiophen-2-yl)carbamate, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory when handling this substance.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination.[1] |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] |
| Body Protection | A laboratory coat should be worn at all times. |
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The primary disposal route is incineration.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, and disposable labware), in a designated and clearly labeled hazardous waste container.[2]
-
Crucially, this compound is a halogenated organic waste. It must be segregated from non-halogenated organic waste streams to ensure proper disposal and to potentially reduce disposal costs.[2]
-
-
Waste Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the label also indicates the associated hazards.
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[1]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the potential formation of hazardous decomposition products.[1]
-
Note on Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] For larger spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols: Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Disclaimer: The information provided is based on available safety data for a structurally similar compound and general principles for handling halogenated organic compounds. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the exact compound you are using.
References
Personal protective equipment for handling tert-Butyl (4-bromothiophen-2-yl)carbamate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromothiophen-2-yl)carbamate. The following procedures are based on available safety data for similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to mitigating exposure risks when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles; Face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Skin and Body Protection | Laboratory coat; Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated place or under a chemical fume hood.[4][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke when using this product.[1][5] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as outlined above.[1][2] Evacuate personnel to safe areas and ensure adequate ventilation.[1][2]
-
Environmental Precautions: Prevent product from entering drains.[1][2]
-
Containment and Cleaning: Sweep up and shovel the material.[1][2] Collect spillage in suitable, closed containers for disposal.[1][2]
Disposal:
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1][2] This can be done by burning in a chemical incinerator equipped with an afterburner and scrubber.[2]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
